Ile-Ile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIOZZGJNOEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874380 | |
| Record name | ILE-ILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoleucyl-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Structure of L-Isoleucyl-L-Isoleucine (Ile-Ile) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the L-Isoleucyl-L-Isoleucine (Ile-Ile) dipeptide. It details its chemical structure, physicochemical properties, and the experimental protocols used for its synthesis and structural characterization.
Core Chemical Structure
L-Isoleucyl-L-Isoleucine is a dipeptide formed from two L-isoleucine amino acid residues linked by a peptide bond.[1] Isoleucine is an essential, non-polar, aliphatic amino acid characterized by a branched-chain hydrocarbon side chain.[2][3] The systematic IUPAC name for this compound is (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid.[1]
The formation of the dipeptide involves a condensation reaction where the carboxylic acid group of the N-terminal isoleucine forms a covalent peptide bond with the amino group of the C-terminal isoleucine, releasing a molecule of water.[4][5][6] This peptide bond (CO-NH) has a partial double bond character due to resonance, which restricts rotation and imparts planarity to the peptide backbone.
The structure features two chiral centers on each amino acid residue (at the α-carbon and the β-carbon), resulting in a specific stereochemistry that influences its three-dimensional conformation and biological activity.[7]
Caption: 2D representation of the L-Isoleucyl-L-Isoleucine dipeptide in its zwitterionic form.
Physicochemical and Structural Data
Quantitative data for the this compound dipeptide is summarized below. These properties are critical for applications in computational modeling, analytical method development, and formulation science.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem[1] |
| Molecular Weight | 244.33 g/mol | PubChem[1] |
| Exact Mass | 244.17869263 Da | PubChem[1] |
| XLogP3 | -1.8 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Polar Surface Area | 92.4 Ų | PubChem[1] |
Table 2: Typical Dipeptide Backbone Bond Lengths and Angles Note: These are generalized values for peptide backbones. Specific values for this compound would require dedicated crystallographic or high-level computational analysis.
| Parameter | Bond/Angle | Average Value |
| Bond Length | Cα - C | ~1.52 Å |
| C - N | ~1.33 Å | |
| N - Cα | ~1.46 Å | |
| C = O | ~1.23 Å | |
| Bond Angle | Cα - C - N | ~116° |
| C - N - Cα | ~121° | |
| N - Cα - C | ~111° | |
| Dihedral Angles | Phi (Φ) | Varies |
| Psi (Ψ) | Varies |
The conformational flexibility of the this compound dipeptide is primarily determined by the rotation around the N-Cα (phi, Φ) and Cα-C (psi, Ψ) bonds of each residue.[8] The bulky, branched side chains of isoleucine sterically hinder rotation, restricting the allowable (Φ, Ψ) combinations compared to less bulky amino acids like glycine (B1666218) or alanine.
Experimental Protocols
The synthesis and structural verification of the this compound dipeptide involve a multi-step workflow.
Caption: General workflow for the synthesis and structural verification of the this compound dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu solid-phase peptide synthesis strategy is commonly employed.[9]
-
Resin Preparation : A 2-chlorotrityl chloride resin is swelled in a suitable solvent like Dichloromethane (DCM) within a reaction vessel.[10]
-
First Amino Acid Loading : The first N-α-Fmoc-protected L-isoleucine (Fmoc-Ile-OH) is covalently attached to the resin. This is typically done in the presence of a base such as Diisopropylethylamine (DIPEA). Unreacted sites on the resin are then capped.
-
Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound isoleucine is removed using a solution of 20% piperidine (B6355638) in Dimethylformamide (DMF), exposing a free amine group.[10]
-
Coupling : The second Fmoc-Ile-OH is activated using a coupling reagent (e.g., HATU, HOBt) and added to the reaction vessel to form the peptide bond with the free amine of the first residue. The reaction is driven to completion.
-
Final Deprotection : The Fmoc group of the N-terminal isoleucine is removed with 20% piperidine in DMF.
-
Cleavage and Purification : The synthesized dipeptide is cleaved from the resin using a cleavage cocktail, commonly containing Trifluoroacetic acid (TFA). The crude peptide is then precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm that the synthesized product has the correct molecular weight.
-
Sample Preparation : A small amount of the purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Ionization : The sample is introduced into the mass spectrometer, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for peptides.[11]
-
Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its exact mass plus the mass of a proton (244.1787 + 1.0078 ≈ 245.1865).
-
Tandem MS (MS/MS) : To further confirm the sequence, the [M+H]⁺ ion can be isolated and fragmented (e.g., via Collision-Induced Dissociation). The resulting fragment ions (b- and y-ions) can be analyzed to confirm the identity and sequence of the amino acid residues.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the primary technique for determining the solution-state structure and confirming the covalent bonds of a peptide.[13][14]
-
Sample Preparation : The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR Acquisition : A one-dimensional proton NMR spectrum is acquired. This spectrum provides information on the chemical environment of all protons in the molecule. Key regions include the amide protons (HN), alpha-protons (Hα), and side-chain protons.[15]
-
2D NMR Acquisition (COSY) : A 2D Correlation Spectroscopy (COSY) experiment is performed to establish proton-proton coupling networks.[16] This is crucial for assigning specific protons by identifying which protons are adjacent to each other within a spin system (i.e., within a single amino acid residue).
-
Spectral Analysis : By analyzing the cross-peaks in the COSY spectrum, one can trace the connectivity from the side-chain protons to the Hα and HN protons, allowing for unambiguous assignment of all signals for each isoleucine residue and confirming the dipeptide structure.[17]
X-ray Crystallography for 3D Structure Determination
X-ray crystallography can provide atomic-resolution detail of the dipeptide's three-dimensional structure in the solid state.[18]
-
Crystallization : The purified this compound dipeptide is crystallized by slowly evaporating the solvent from a saturated solution or by using vapor diffusion techniques under various conditions (e.g., different pH, temperature, precipitants).[19]
-
Data Collection : A suitable single crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.[20]
-
Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell. An atomic model of the this compound dipeptide is built into this map and refined to best fit the experimental data.
-
Structural Analysis : The final refined structure provides precise coordinates of each atom, allowing for detailed analysis of bond lengths, bond angles, dihedral angles, and intermolecular interactions like hydrogen bonding within the crystal lattice.[21]
References
- 1. This compound | C12H24N2O3 | CID 7010568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]
- 4. The formation of peptide bond from the reaction between isoleucine and se.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Structural elucidation of dipeptides displaying limited mass spectral information by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Isoleucyl-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide isoleucyl-isoleucine (Ile-Ile), composed of two sterically hindered branched-chain amino acids, serves as a valuable model for studying the synthesis of challenging peptide sequences. Its production is primarily approached through chemical synthesis, with established methodologies in both solution-phase and solid-phase peptide synthesis (SPPS). While biological synthesis via non-ribosomal peptide synthetases (NRPS) represents a potential natural route, specific pathways for this compound are not extensively documented. This guide provides a comprehensive overview of the primary synthetic routes to isoleucyl-isoleucine, detailing experimental protocols, comparative quantitative data, and workflow visualizations to support research and development in peptide chemistry and drug discovery.
Introduction
Isoleucyl-isoleucine is a dipeptide formed from two L-isoleucine residues linked by a peptide bond. As a product of protein catabolism, its primary biological significance is as an intermediate in amino acid recycling. However, the synthesis of this compound is of significant interest in the field of peptide chemistry due to the steric hindrance posed by the β-branched side chains of isoleucine, which can impede coupling reactions and lower yields.[1] Understanding and optimizing the synthesis of such "difficult" sequences is crucial for the production of more complex peptide-based therapeutics and research tools. This document outlines the core methodologies for the chemical synthesis of isoleucyl-isoleucine and explores the principles of its potential biological synthesis.
Chemical Synthesis Pathways
The formation of a peptide bond between two isoleucine molecules requires a strategic approach to ensure specificity and high yield. This involves the use of protecting groups for the reactive amino and carboxyl termini that are not participating in the bond formation.[2] The two principal strategies are solution-phase synthesis and solid-phase peptide synthesis (SPPS).[3]
Solution-Phase Peptide Synthesis (LPPS)
Liquid-Phase Peptide Synthesis (LPPS) is a classical approach where all reactants are dissolved in a suitable organic solvent. While potentially more labor-intensive due to the need for purification of intermediates after each step, it is highly adaptable for large-scale synthesis.[4][5]
The general procedure involves:
-
Protection: The N-terminus of one isoleucine molecule is protected (e.g., with a Boc or Z group), and the C-terminus of a second isoleucine molecule is protected (e.g., as a methyl or benzyl (B1604629) ester).[6]
-
Activation & Coupling: The free carboxyl group of the N-protected isoleucine is activated using a coupling agent (e.g., DCC, EDC, TiCl₄), which facilitates the nucleophilic attack by the free amino group of the C-protected isoleucine.[2][7]
-
Deprotection: The protecting groups are removed from the resulting dipeptide to yield free isoleucyl-isoleucine.[2]
Newer methods have employed microwave irradiation to significantly shorten reaction times.[7][8]
Solid-Phase Peptide Synthesis (SPPS)
Developed by Bruce Merrifield, SPPS has become the standard for research-scale peptide synthesis.[2] In this method, the C-terminal isoleucine is covalently attached to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner through repeated cycles of deprotection and coupling.[9]
The SPPS cycle for synthesizing this compound involves:
-
Resin Loading: An N-protected isoleucine is attached to the solid support.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Coupling: A second N-protected isoleucine is activated and added to couple with the resin-bound amino acid. Due to the steric hindrance of isoleucine, this step may require extended coupling times, double coupling, or more potent coupling agents.[1]
-
Final Cleavage & Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups (if any) are removed simultaneously.[9]
Biological Synthesis Pathways
While chemical synthesis provides controlled access to dipeptides, biological systems primarily synthesize peptides via ribosomal translation. However, a notable exception is Non-Ribosomal Peptide Synthesis (NRPS), an enzyme-driven pathway common in bacteria and fungi that can produce a wide variety of small peptides.[10][11]
Non-Ribosomal Peptide Synthesis (NRPS)
NRPSs are large, modular enzyme complexes that function as an assembly line.[12] Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[13]
A hypothetical NRPS for this compound would consist of two modules:
-
Initiation Module: An Adenylation (A) domain selects and activates the first isoleucine as an aminoacyl-adenylate. This is then transferred to a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain.[12]
-
Elongation Module: A second module's A-domain activates the second isoleucine. A Condensation (C) domain then catalyzes the formation of the peptide bond between the two enzyme-tethered isoleucine residues.[10]
-
Termination: A Thioesterase (TE) domain releases the final dipeptide from the enzyme complex.[11]
While this mechanism is well-established for many bioactive peptides, a specific NRPS system dedicated to the synthesis of solely isoleucyl-isoleucine has not been prominently identified in the literature.
Quantitative Data
The efficiency of isoleucyl-isoleucine synthesis is highly dependent on the chosen methodology, protecting groups, and coupling reagents. The steric hindrance of the isoleucine side chain is a primary factor influencing reaction success.
Table 1: Illustrative Performance Data for Isoleucine in Solid-Phase Peptide Synthesis
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
|---|---|---|---|---|
| Boc-L-Isoleucine | 97-99% | 75-85% | 60-75% | Requires strong acid (e.g., HF) for final cleavage.[1] |
| Fmoc-L-Isoleucine | 98-99.5% | 80-90% | 65-80% | Milder deprotection conditions; generally preferred for SPPS.[1] |
Table 2: Example Yields for Solution-Phase Dipeptide Synthesis
| Method | Coupling Agent | N-Protecting Group | Yield (%) | Reference |
|---|---|---|---|---|
| Mixed Anhydride | Isobutyl Chloroformate | Carbobenzoxy (Z) | ~80% (for Z-Ile-His-OMe) | [14] |
| Microwave-Assisted | Titanium Tetrachloride | Boc, Fmoc, or Z | 70-94% |[7] |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a dipeptide like isoleucyl-isoleucine. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Protocol: Solution-Phase Synthesis of N-Boc-L-Isoleucyl-L-Isoleucine Methyl Ester
This protocol is adapted from standard solution-phase methodologies.[15]
-
Materials: N-Boc-L-isoleucine, L-isoleucine methyl ester hydrochloride, dicyclohexylcarbodiimide (B1669883) (DCC), triethylamine (B128534) (TEA), anhydrous dichloromethane (B109758) (DCM).
-
Procedure: a. Dissolve L-isoleucine methyl ester hydrochloride (1.0 eq) and N-Boc-L-isoleucine (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add TEA (1.0 eq) dropwise to neutralize the hydrochloride salt. d. Add a solution of DCC (1.1 eq) in DCM to the reaction mixture. e. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. f. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography to yield the protected dipeptide.
-
Deprotection (Optional): a. To remove the Boc group, dissolve the dipeptide in a solution of trifluoroacetic acid (TFA) in DCM. b. To remove the methyl ester, perform saponification using a base like NaOH.
Protocol: Solid-Phase Synthesis of L-Isoleucyl-L-Isoleucine (Fmoc Strategy)
This protocol is based on standard Fmoc-SPPS procedures.[1][9]
-
Materials: Fmoc-Rink Amide resin, Fmoc-L-isoleucine, HBTU/HOBt (coupling agents), DIEA (base), 20% piperidine (B6355638) in DMF (deprotection solution), TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF.
-
First Amino Acid Coupling: a. Deprotect the resin by treating with 20% piperidine in DMF. b. Wash the resin thoroughly with DMF. c. Dissolve Fmoc-L-isoleucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to pre-activate the amino acid. d. Add the activated amino acid solution to the resin and couple for 1-2 hours. e. Wash the resin with DMF and DCM.
-
Second Amino Acid Coupling: a. Repeat the deprotection step (3a) to remove the Fmoc group from the first isoleucine. b. Repeat the coupling step (3c-d) with a new solution of activated Fmoc-L-isoleucine. c. Perform a final deprotection to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: a. Wash the resin-bound dipeptide with DCM and dry it. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups. c. Filter to remove the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Biological Relevance
Isoleucyl-isoleucine is primarily considered an intermediate in protein degradation. While some dipeptides are known to possess physiological or cell-signaling properties, specific signaling pathways directly involving isoleucyl-isoleucine have not been extensively characterized. Its presence in biological systems would likely be transient, pending further hydrolysis into its constituent amino acids.
Conclusion
The synthesis of isoleucyl-isoleucine provides a practical case study for addressing the challenges associated with sterically hindered amino acids in peptide synthesis. Both solution-phase and solid-phase chemical methods are well-established, offering trade-offs in scalability, speed, and labor. While biological synthesis via NRPS is plausible, it remains a less explored route for this specific dipeptide. The protocols and data presented herein offer a foundational guide for researchers and professionals engaged in the synthesis of peptides, enabling informed decisions on synthetic strategy and methodology. Further research into microwave-assisted methods and enzymatic synthesis could provide more efficient and sustainable routes for the production of this compound and other challenging peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 11. Structural Biochemistry/Non Ribosomal Peptide Synthesis - Wikibooks, open books for an open world [en.wikibooks.org]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
The Biological Role of Isoleucyl-Isoleucine: A Technical Guide
Abstract
Isoleucyl-isoleucine is a dipeptide composed of two isoleucine amino acid residues. While the biological functions of its constituent amino acid, L-isoleucine, are well-documented, particularly in protein synthesis, metabolism, and cell signaling, the specific roles of the dipeptide isoleucyl-isoleucine remain largely unexplored in the scientific literature. This technical guide provides a comprehensive overview of the known biological functions of L-isoleucine and the general principles of dipeptide absorption, transport, and metabolism. Based on this foundational knowledge, we extrapolate the putative biological roles of isoleucyl-isoleucine, offering insights for researchers, scientists, and drug development professionals. This document also details relevant experimental protocols for the analysis of dipeptides and outlines potential avenues for future research into the specific functions of isoleucyl-isoleucine.
Introduction to Isoleucyl-Isoleucine
Isoleucyl-isoleucine is a dipeptide formed from two isoleucine molecules linked by a peptide bond.[1] As an essential amino acid, L-isoleucine cannot be synthesized by the human body and must be obtained through diet.[2] It is a branched-chain amino acid (BCAA) crucial for protein synthesis, muscle metabolism, and the regulation of blood sugar levels.[][4] Dipeptides, in general, are known to have various physiological functions, including roles as antioxidants and signaling molecules.[5][6] They can be absorbed by the body through specific transporters and may exhibit different biological activities compared to their constituent free amino acids.[7][8][9]
While specific research on isoleucyl-isoleucine is scarce, its existence as an intermediate in protein digestion is plausible. Some dipeptides are known to have physiological or cell-signaling effects, though most are short-lived intermediates that are further broken down into amino acids.
Hypothesized Biological Roles of Isoleucyl-Isoleucine
The biological functions of isoleucyl-isoleucine are not yet empirically established. However, based on the known roles of L-isoleucine and the general behavior of dipeptides, we can hypothesize several potential functions.
Nutritional Source of Isoleucine
The most direct role of isoleucyl-isoleucine is likely as a source of L-isoleucine. Di- and tripeptides are absorbed more efficiently than free amino acids in the intestine.[8] This suggests that isoleucyl-isoleucine could be a highly bioavailable form of this essential amino acid.
Modulation of Cell Signaling
L-isoleucine is known to participate in the regulation of glucose metabolism and may influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[2] It is conceivable that isoleucyl-isoleucine could interact with cellular signaling pathways, potentially in a manner distinct from free L-isoleucine. Some dipeptides have been shown to act as signaling molecules themselves.[6]
Peptidomimetics and Drug Development
Dipeptides and their derivatives are of significant interest in drug discovery as peptidomimetics.[10][11][12][13] These molecules can be designed to have improved metabolic stability and bioavailability compared to larger peptides.[10] Given the established roles of L-isoleucine in metabolic health, isoleucyl-isoleucine or its analogs could serve as a scaffold for developing novel therapeutics. For instance, restricting dietary isoleucine has been shown to extend lifespan and improve health in mice, suggesting that modulating isoleucine-related pathways could have significant health benefits.[14][15][16][17][18]
Quantitative Data
As there is no specific quantitative data available for isoleucyl-isoleucine in the literature, this section presents relevant data for L-isoleucine and general dipeptide characteristics to provide a comparative context.
Table 1: Physicochemical Properties of L-Isoleucine
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Melting Point | 284 °C |
| Water Solubility | Moderately soluble |
(Data sourced from various chemical databases)[]
Table 2: General Comparison of Amino Acid and Dipeptide Absorption
| Nutrient Form | Absorption Mechanism | Relative Efficiency |
| Free Amino Acids | Sodium-dependent transporters | Efficient |
| Di- and Tripeptides | PepT1 transporter (H⁺ co-transport) | More efficient than free amino acids |
(Information synthesized from studies on amino acid and peptide absorption)[8][9]
Experimental Protocols
The study of isoleucyl-isoleucine would require robust analytical methods for its synthesis, purification, and quantification, as well as for assessing its biological activity. The following are detailed methodologies for key experiments that would be applicable.
Synthesis of Isoleucyl-Isoleucine
-
Protection of Functional Groups: The amino group of one L-isoleucine molecule and the carboxyl group of the second L-isoleucine molecule are protected using standard protecting groups (e.g., Boc for the amino group and esterification for the carboxyl group).
-
Peptide Bond Formation: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Deprotection: The protecting groups are removed to yield the dipeptide.
-
Purification: The synthesized dipeptide is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
Analysis by High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a standard method for the separation and quantification of peptides.[20][21][22]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Detection: Peptides are detected by their absorbance at 214 nm (the peptide bond).
-
Quantification: The concentration of the dipeptide can be determined by comparing its peak area to that of a known standard.
Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity and determining the structure of peptides.[22][23][24]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the intact dipeptide is measured to confirm its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the dipeptide and confirm its amino acid sequence.
Enzymatic Cleavage Assays
To study the breakdown of isoleucyl-isoleucine, enzymatic cleavage assays can be performed using various proteases.[25][26][27][28][29]
-
Incubation: The dipeptide is incubated with a specific protease (e.g., trypsin, chymotrypsin, or a general peptidase) in a suitable buffer at an optimal temperature and pH.
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points.
-
Reaction Quenching: The enzymatic reaction is stopped, for example, by adding a strong acid.
-
Analysis: The samples are analyzed by HPLC or LC-MS to quantify the disappearance of the dipeptide and the appearance of free isoleucine.
Visualizations
Hypothesized Metabolic Pathway of Isoleucyl-Isoleucine
Caption: Hypothesized absorption and metabolism of isoleucyl-isoleucine.
L-Isoleucine Signaling Pathway (mTORC1)
Caption: Potential influence of isoleucyl-isoleucine on the mTORC1 signaling pathway.
Experimental Workflow for Dipeptide Analysis
Caption: General experimental workflow for the synthesis and analysis of a dipeptide.
Future Directions and Conclusion
The biological role of isoleucyl-isoleucine represents a significant knowledge gap in the field of nutritional science and drug discovery. Future research should focus on the following areas:
-
Synthesis and Characterization: Development of a robust and scalable method for the synthesis of pure isoleucyl-isoleucine is a critical first step.
-
In Vitro Studies: Investigation of the absorption and transport of isoleucyl-isoleucine across intestinal cell models (e.g., Caco-2 cells) to determine its bioavailability compared to free L-isoleucine.
-
Cell Signaling Studies: Elucidation of the effects of isoleucyl-isoleucine on key signaling pathways, such as mTOR and insulin (B600854) signaling, in various cell types.
-
In Vivo Studies: Animal studies to assess the metabolic fate of orally administered isoleucyl-isoleucine and its effects on physiological parameters related to metabolic health and aging.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 4. Isoleucine | Amino Acid, Protein, & Metabolism | Britannica [britannica.com]
- 5. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanisms of absorption of amino acids and oligopeptides. Control and implications in human diet therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption of Amino Acids and Peptides [vivo.colostate.edu]
- 10. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00102C [pubs.rsc.org]
- 11. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study Shows Avoiding Consumption of Protein Building Block Isoleucine Increases Lifespan [nad.com]
- 15. Mice eating less of specific amino acid — overrepresented in diet of obese people — live longer, healthier – UW–Madison News [news.wisc.edu]
- 16. sciencealert.com [sciencealert.com]
- 17. Dietary restriction of isoleucine increases healthspan and lifespan of genetically heterogeneous mice. [escholarship.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. hplc.eu [hplc.eu]
- 21. pepdoopeptides.com [pepdoopeptides.com]
- 22. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 23. realpeptides.co [realpeptides.co]
- 24. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Untitled Document [ucl.ac.uk]
- 26. Khan Academy [khanacademy.org]
- 27. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 28. youtube.com [youtube.com]
- 29. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Ile-Ile Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the Isoleucyl-Isoleucine (Ile-Ile) dipeptide. It includes detailed experimental protocols for its synthesis, purification, and characterization, and discusses its potential role in biological signaling pathways.
Molecular and Physical Data
The fundamental characteristics of the this compound dipeptide are summarized below. This data is critical for experimental design, analytical method development, and interpretation of results.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Average Molecular Weight | 244.33 g/mol |
| Monoisotopic Mass | 244.17869263 Da |
| IUPAC Name | (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(O)=O)C(C)CC)N |
Experimental Protocols
The following sections detail standardized laboratory procedures for the synthesis and analysis of the this compound dipeptide.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is a widely used method for the efficient and controlled synthesis of peptides. The following protocol outlines the Fmoc/tBu strategy for the synthesis of this compound.
Materials:
-
Fmoc-Ile-OH
-
Pre-loaded Fmoc-Ile-Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ile-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude this compound dipeptide under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to purify the crude dipeptide.[1]
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude this compound dipeptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Freeze-dry the collected fractions to obtain the purified this compound dipeptide as a white powder.
Characterization by Mass Spectrometry
Mass spectrometry is employed to confirm the identity and purity of the synthesized dipeptide by determining its molecular weight.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF)
Procedure:
-
Sample Preparation:
-
For ESI-MS: Dissolve the purified dipeptide in a suitable solvent system (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
For MALDI-TOF: Co-crystallize the dipeptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the this compound dipeptide. The expected [M+H]⁺ ion would be approximately 245.186.
Biological Significance and Signaling Pathways
While the specific signaling roles of the this compound dipeptide are not extensively characterized, dipeptides, in general, are known to be biologically active and can participate in cellular signaling. They are often products of protein digestion and can be transported into cells by peptide transporters like PepT1.[2]
Some dipeptides have been shown to influence signaling pathways such as the mTOR pathway , which is a central regulator of cell growth and metabolism, and can stimulate the secretion of hormones like cholecystokinin (CCK) .[2][3] The uptake of dipeptides can alter the intracellular environment and potentially modulate downstream signaling cascades.
Visualizations
Experimental Workflow for this compound Synthesis and Analysis
Caption: Workflow for the synthesis, purification, and characterization of the this compound dipeptide.
Generalized Dipeptide Signaling Pathway
Caption: A generalized pathway for dipeptide uptake and subsequent intracellular signaling.
References
function of dipeptides in cellular metabolism
An In-Depth Technical Guide to the Function of Dipeptides in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dipeptides, consisting of two amino acids linked by a peptide bond, are far more than simple intermediates in protein turnover. They are crucial players in a multitude of cellular processes, acting as signaling molecules, key nutritional sources, and regulators of metabolic pathways. Their rapid absorption and distinct physiological activities have positioned them as molecules of significant interest in nutrition, pharmacology, and clinical research. This technical guide provides a comprehensive overview of the multifaceted functions of dipeptides in cellular metabolism, detailing their transport, signaling roles, and metabolic fate. It includes quantitative data on their distribution, detailed experimental protocols for their study, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Functions of Dipeptides in Cellular Metabolism
Dipeptides fulfill diverse and critical roles within the cell, ranging from basic nutrition to complex metabolic regulation.
Nutritional and Bioavailability Aspects
Dietary proteins are hydrolyzed into amino acids and small peptides, including dipeptides, before absorption. Dipeptides are absorbed more rapidly than free amino acids because they utilize a distinct, high-capacity transport mechanism, primarily the PepT1 transporter in the intestine.[1] This efficient uptake is crucial for nutrition and is exploited in clinical settings where rapid delivery of amino acids is required.[1] Furthermore, certain dipeptides exhibit greater solubility and stability than their constituent amino acids. For example, the dipeptide Ala-Gln is significantly more soluble than Gln alone, making it a superior choice for nutritional infusions.[1]
Signaling and Regulatory Roles
Dipeptides are not merely building blocks; they are active signaling molecules that can modulate complex cellular pathways.
-
mTOR Pathway Regulation: The enzyme prolidase (PEPD) cleaves dipeptides with a C-terminal proline, releasing proline into the cytoplasm.[2][3][4] This free proline can then act as a signaling molecule, activating the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5][6] This mechanism links collagen turnover directly to the regulation of cellular metabolism.[5] The mTORC1 complex, a key component of this pathway, acts as a nutrient sensor, responding to intracellular amino acid levels, including those derived from dipeptide breakdown.[7][8]
-
Gene Expression: Emerging research indicates that short peptides, including dipeptides, can translocate into the cell nucleus and interact with DNA and histone proteins.[9][10] These interactions can modulate gene expression by influencing epigenetic mechanisms like DNA methylation, thereby regulating processes such as cell differentiation, senescence, and immune responses.[11][12][13] For instance, specific di- and tripeptides have been shown to activate the differentiation of immune and neuronal cells.[10]
Role as Metabolic Intermediates: The Collagen Cycle
Prolidase plays a pivotal, rate-limiting role in collagen metabolism.[3][4] Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline. During collagen turnover, dipeptides containing these amino acids are generated. Prolidase hydrolyzes these Xaa-Pro and Xaa-Hyp dipeptides, recycling proline for the re-synthesis of new collagen.[3][4] This process is essential for matrix remodeling, wound healing, angiogenesis, and cell proliferation.[3] A deficiency in prolidase leads to a rare metabolic disorder characterized by defective wound healing, underscoring the enzyme's critical function.[3]
Bioactive Dipeptides: Carnosine and Anserine (B1665513)
Histidine-containing dipeptides (HCDs), primarily carnosine (β-alanyl-L-histidine) and its methylated analog anserine, are found in high concentrations in muscle and brain tissue.[14][15] They perform several vital functions:
-
pH Buffering: They act as significant cytosolic buffering agents, which is particularly important in muscle tissue during intense exercise.[15]
-
Antioxidant Activity: Carnosine and anserine are potent antioxidants that protect cells from damage by reactive oxygen species (ROS).[15][16] They can chelate metal ions and scavenge free radicals, shielding cell membranes from lipid peroxidation.[15][16]
-
Neurotransmission and Neuromodulation: These dipeptides are implicated in neurotransmission and have shown neuroprotective effects.[15] Supplementation with carnosine/anserine has been linked to improved cognitive function in the elderly.[17]
Dipeptide Transport into Cells
The entry of dipeptides into cells is mediated by specific transporter proteins. The H+/oligopeptide cotransporter family (PEPT1 and PEPT2) is the primary system for this process.[18] These transporters move di- and tripeptides across the cell membrane, driven by a proton gradient.
-
hPEPT1: Primarily found in the intestine for the absorption of dietary peptides.
-
hPEPT2: Located in various tissues, including the kidney, lung, and choroid plexus, and is involved in peptide reabsorption and distribution.[18]
The transport rate and affinity vary depending on the specific dipeptide and the transporter involved. For instance, studies on hPEPT2 have shown that it can transport not only dipeptides like glycylsarcosine (B1347041) (Gly-Sar) but also various peptidomimetic drugs, such as β-lactam antibiotics.[18]
Quantitative Analysis of Dipeptide Metabolism
The concentration and metabolism of dipeptides are tissue-specific, reflecting the unique metabolic activities of each organ. Recent advances in mass spectrometry have enabled comprehensive profiling of dipeptides in various biological samples.[19][20]
Table 1: Organ-Specific Distribution of Abundant Dipeptides in Mice
This table summarizes qualitative findings on dipeptide abundance across different organs, as detailed in cited research. Absolute concentrations can vary significantly based on species and physiological state.
| Dipeptide | Muscle | Liver | Spleen | Thymus | Brain |
| Carnosine | High | Low | Low | Low | Moderate |
| Anserine | High | Low | Low | Low | Moderate |
| Ala-Gln | Low | High | Moderate | Moderate | Low |
| Asp-Gln | Low | High | Moderate | Moderate | Low |
| Glu-Ser | High | Low | High | Moderate | Low |
| Gly-Asp | Low | Low | High | High | Low |
| (Data synthesized from findings reported in[20][21]) |
Table 2: Fractional Extraction of Infused Dipeptides by Organs in a Canine Model
| Dipeptide | Liver | Kidney | Muscle | Gut |
| Glycylleucine | 25% | 24% | 12% | 10% |
| Glycylglycine | 15% | 37% | 18% | 11% |
| (Data derived from organ-balance studies reported in[22][23]) |
These data highlight that the liver and kidney are primary sites for clearing dipeptides from plasma, although muscle and gut also contribute significantly.[22][23] The molecular structure of the dipeptide influences which organ is predominantly responsible for its extraction.[22]
Key Experimental Methodologies
Studying the function of dipeptides requires a range of specialized techniques, from quantification to functional transport assays.
Protocol 1: Quantification of Dipeptides in Tissues via UPLC-MS/MS
This protocol provides a method for the simultaneous quantification of multiple dipeptides in biological tissues.[20][21]
-
Sample Preparation:
-
Flash-freeze tissue samples in liquid nitrogen and pulverize into a fine powder.
-
Extract dipeptides by homogenizing the tissue powder in an ice-cold 80% methanol (B129727) solution containing internal standards (e.g., isotopically labeled dipeptides).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the dipeptides using Ultra-Performance Liquid Chromatography (UPLC) with a column suitable for polar analytes (e.g., HILIC or reversed-phase with an ion-pairing agent).
-
Mass Spectrometry: Detect and quantify the eluted dipeptides using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. For each dipeptide, a specific precursor-to-product ion transition is monitored for high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify dipeptide concentrations by comparing the peak areas of endogenous dipeptides to the peak areas of their corresponding internal standards and referencing a standard curve.
-
Protocol 2: Characterization of Dipeptide Transport in Xenopus Oocytes
This protocol allows for the functional characterization of dipeptide transporters like hPEPT2.[18]
-
Expression of Transporter:
-
Synthesize cRNA of the transporter gene (e.g., hPEPT2).
-
Microinject the cRNA into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days to allow for protein expression on the plasma membrane.
-
-
Transport Assay (Radiotracer Uptake):
-
Prepare a transport buffer containing a radiolabeled substrate (e.g., [¹⁴C]Gly-Sar).
-
Incubate the cRNA-injected oocytes and control (water-injected) oocytes in the transport buffer for a defined period.
-
Wash the oocytes thoroughly with ice-cold buffer to stop the uptake.
-
Lyse individual oocytes and measure the accumulated radioactivity using liquid scintillation counting.
-
Calculate the specific uptake by subtracting the radioactivity in control oocytes from that in transporter-expressing oocytes.
-
-
Electrophysiological Analysis (Two-Electrode Voltage Clamp):
-
Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
Perfuse the oocyte with a control buffer, followed by a buffer containing the dipeptide substrate.
-
Measure the substrate-induced inward currents, which are proportional to the rate of transport. This allows for the determination of kinetic parameters like affinity (Km) and maximum velocity (Vmax).
-
Visualizing Dipeptide Functions: Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: Prolidase-mediated activation of the mTOR signaling pathway.
Caption: Experimental workflow for tissue dipeptide profiling by UPLC-MS/MS.
Caption: Overview of the metabolic fate of dietary dipeptides.
Conclusion and Future Perspectives
Dipeptides are integral to cellular metabolism, acting as more than just the sum of their amino acid parts. Their roles as efficient nutritional sources, potent signaling molecules, and critical metabolic intermediates highlight their importance in cellular homeostasis. The ability of specific dipeptides to modulate major signaling hubs like the mTOR pathway and regulate gene expression opens up exciting avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.
Future research should focus on further elucidating the signaling functions of the vast number of endogenous dipeptides, many of whose functions remain unknown. The development of more sophisticated analytical techniques will be crucial for creating a comprehensive "dipeptidome" for various tissues and disease states. This knowledge will be invaluable for drug development professionals seeking to design novel peptidomimetic drugs that can leverage cellular dipeptide transport and signaling systems for targeted therapeutic effects.
References
- 1. Dipeptide - Wikipedia [en.wikipedia.org]
- 2. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 4. PEPD - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Complexes and Signaling: 1 protein, 2 complexes, seemingly infinite impacts [horizondiscovery.com]
- 8. Effects of mTORC1 inhibition on proteasome activity and levels [bmbreports.org]
- 9. Peptide Regulation of Gene Expression: A Systematic Review - ProQuest [proquest.com]
- 10. Peptide Regulation of Gene Expression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. polarispeptides.com [polarispeptides.com]
- 13. Peptide Regulation of Gene Expression: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carnosine: its properties, functions and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
The Discovery and Enduring Significance of Isoleucine: A Technical Guide
An in-depth exploration of the discovery, stereochemistry, synthesis, and signaling role of the essential amino acid, isoleucine, tailored for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Fundamental Building Block of Life
Isoleucine, an essential α-amino acid, is a cornerstone of protein structure and cellular metabolism. Its discovery in the early 20th century marked a pivotal moment in biochemistry, unraveling the complexity of protein composition and function. This technical guide provides a comprehensive overview of the history of isoleucine, from its initial isolation to the elucidation of its complex stereochemistry and its role in crucial signaling pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for the scientific community.
The Genesis of a Discovery: Felix Ehrlich and the Sweet Secret of Molasses
In 1903, the German chemist Felix Ehrlich made a seminal discovery while investigating the chemical constituents of beet-sugar molasses.[1][2] Through meticulous fractionation and analysis, he isolated a novel amino acid, which he named isoleucine. His subsequent research, published in 1907, confirmed the presence of isoleucine in various proteins, including fibrin, egg albumin, gluten, and beef muscle, establishing it as a fundamental component of living organisms.[2] Ehrlich's work not only introduced a new amino acid but also highlighted the isomeric nature of these vital molecules, as isoleucine is an isomer of the previously identified leucine (B10760876).[3]
Reconstructed Experimental Protocol: Ehrlich's Isolation of Isoleucine (1907)
Objective: To isolate the novel amino acid, isoleucine, from the proteinaceous fraction of beet sugar molasses.
Methodology:
-
Acid Hydrolysis: The protein-rich fraction of beet sugar molasses was subjected to prolonged boiling with a strong acid, such as hydrochloric acid, to hydrolyze the proteins into their constituent amino acids.
-
Neutralization and Removal of Excess Acid: The resulting solution was neutralized, likely with a base, and the excess acid was removed, possibly through evaporation or precipitation.
-
Fractional Crystallization: The mixture of amino acid hydrochlorides was then carefully subjected to fractional crystallization. This technique, which relies on the differential solubility of the various amino acids in a solvent (likely aqueous ethanol), allowed for their separation. By slowly cooling the solution, different amino acids would crystallize at different stages.
-
Purification: The crystalline fractions suspected of containing the new amino acid were collected and further purified through repeated recrystallization steps.
-
Characterization: The purified crystalline compound was then characterized using the analytical methods of the time. This would have included elemental analysis to determine its empirical formula, and measurement of its melting point and optical rotation to establish its physical properties.
The Dawn of Synthetic Amino Acid Chemistry: The First Synthesis of Isoleucine
Detailed Experimental Protocol: Synthesis of DL-Isoleucine via Malonic Ester Synthesis
Objective: To synthesize a racemic mixture of DL-isoleucine.
Step 1: Formation of Diethyl 2-sec-butylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 23 grams of sodium in 250 mL of absolute ethanol (B145695) to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add 160 grams of diethyl malonate.
-
Heat the mixture to reflux and add 137 grams of 2-bromobutane (B33332) dropwise over 2 hours.
-
Continue refluxing for an additional 4-6 hours.
-
Distill off the excess ethanol.
-
Add 200 mL of water to the residue and separate the organic layer.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and distill under reduced pressure to obtain diethyl 2-sec-butylmalonate.
Step 2: Bromination of 3-Methylpentanoic Acid (Intermediate Step for an Alternative Route)
Note: This represents a step in an alternative common synthesis route.
-
In a flask protected from light, mix 116 grams of 3-methylpentanoic acid with 180 grams of bromine.
-
Add a small amount of red phosphorus as a catalyst.
-
Gently heat the mixture on a water bath to 60-70 °C for 8-10 hours.
Step 3: Amination of α-bromo-3-methylpentanoic acid
-
In a sealed tube or pressure vessel, heat 195 grams of α-bromo-3-methylpentanoic acid with 500 mL of concentrated aqueous ammonia (B1221849) at 100 °C for 6 hours.
-
Cool the reaction mixture and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a small amount of hot water and add ethanol to precipitate the DL-isoleucine.
The Complexity of Stereochemistry: The Four Faces of Isoleucine
A key feature of isoleucine is the presence of two chiral centers, at the α- and β-carbon atoms. This results in the existence of four distinct stereoisomers, each with unique three-dimensional arrangements and, consequently, different physical properties.
| Stereoisomer | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c=1, H2O) |
| L-Isoleucine | (2S, 3S)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) | +12.4° |
| D-Isoleucine | (2R, 3R)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) | -12.4° |
| L-allo-Isoleucine | (2S, 3R)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 280 (decomposes) | +38.6° |
| D-allo-Isoleucine | (2R, 3S)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 280 (decomposes) | -38.6° |
Table 1: Physicochemical Properties of Isoleucine Stereoisomers.
The Challenge of Resolution: Separating the Stereoisomers
The synthesis of isoleucine typically yields a racemic mixture of DL-isoleucine. The separation of these enantiomers, as well as the diastereomers, is crucial for many applications, particularly in the pharmaceutical industry where stereochemistry can dictate biological activity.
Objective: To separate D- and L-isoleucine from a racemic mixture.
Principle: This method exploits the fact that a supersaturated solution of a racemate, when seeded with a crystal of one enantiomer, will preferentially crystallize that enantiomer.
Methodology:
-
Preparation of a Supersaturated Solution: Prepare a supersaturated solution of DL-isoleucine in a suitable solvent (e.g., water or aqueous ethanol) at a specific, controlled temperature. The degree of supersaturation is a critical parameter that must be optimized.
-
Seeding: Introduce a small amount of pure L-isoleucine seed crystals into the supersaturated solution.
-
Crystallization: Maintain the solution at a constant temperature with gentle agitation to promote the growth of L-isoleucine crystals.
-
Isolation: Separate the L-isoleucine crystals by filtration. The remaining solution (mother liquor) will be enriched in D-isoleucine.
-
Crystallization of the Other Enantiomer: The process can be repeated by adding D-isoleucine seed crystals to the enriched mother liquor to crystallize the D-enantiomer.
Isoleucine in the Cell: Biosynthesis, Catabolism, and Signaling
As an essential amino acid, isoleucine cannot be synthesized by humans and must be obtained from the diet. In plants and microorganisms, it is synthesized from threonine.
Isoleucine Biosynthesis and Catabolism Workflows
Caption: Overview of Isoleucine Biosynthesis and Catabolism.
Isoleucine as a Signaling Molecule: The mTOR Pathway
Beyond its role as a building block for proteins, isoleucine, along with other branched-chain amino acids (BCAAs), acts as a signaling molecule, notably in the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Caption: Isoleucine's Role in Activating the mTOR Signaling Pathway.
Activation of mTORC1 by isoleucine and leucine is mediated through the Rag GTPases. This leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth.
Conclusion
From its humble beginnings in a sugar byproduct to its recognition as a key regulator of cellular processes, the journey of isoleucine discovery is a testament to the intricate beauty of biochemistry. The technical details provided in this guide, from historical experimental protocols to modern signaling pathway diagrams, are intended to equip researchers and drug development professionals with a deeper understanding of this essential amino acid and to inspire further exploration of its multifaceted roles in health and disease.
References
Ile-Ile as a Metabolite in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Isoleucyl-Isoleucine (Ile-Ile) is a metabolite derived from the essential amino acid isoleucine. While direct research on this compound in humans is limited, its metabolic pathway and physiological implications can be largely inferred from the extensive knowledge of isoleucine metabolism and general dipeptide biochemistry. This technical guide synthesizes the current understanding of this compound, covering its presumed biosynthesis and degradation, physiological roles, and potential association with metabolic diseases. The document provides detailed experimental methodologies for dipeptide analysis and presents quantitative data and signaling pathways in a structured format for researchers in drug development and metabolic science.
Introduction
Isoleucine is a branched-chain amino acid (BCAA) essential for human health, playing a critical role in protein synthesis, glucose metabolism, and immune function.[1] Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized not only as intermediates in protein turnover but also as potential signaling molecules. The dipeptide this compound, formed from two isoleucine residues, is an expected but not yet definitively quantified metabolite in human tissues and biofluids. Its significance is likely tied to the physiological roles of its constituent amino acid, particularly in the context of metabolic regulation.
Biosynthesis and Degradation of this compound
Biosynthesis
In humans, the biosynthesis of the essential amino acid isoleucine does not occur.[2] Therefore, this compound is not synthesized de novo. The primary routes for its formation are:
-
Protein Digestion: The enzymatic breakdown of dietary and endogenous proteins by proteases and peptidases in the gastrointestinal tract can yield dipeptides, including this compound.[3]
-
Intracellular Protein Catabolism: The degradation of intracellular proteins by the proteasome generates peptides of varying lengths, which can be further processed into dipeptides by cellular peptidases.[4]
Degradation
The primary fate of this compound, like other dipeptides, is hydrolysis into its constituent amino acids. This process is carried out by a variety of peptidases present in different cellular compartments.
-
Intestinal Hydrolysis: After transport into enterocytes, dipeptides are largely hydrolyzed by cytoplasmic peptidases.[5][6]
-
Intracellular Degradation: Within various cells, dipeptides that are formed from protein catabolism are rapidly broken down by cytosolic peptidases, such as aminopeptidases, into free amino acids.[4][7]
The degradation of the resulting free isoleucine is a well-characterized pathway involving transamination and subsequent oxidative decarboxylation to form propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.[2][8]
Physiological Role and Signaling Pathways
The physiological effects of this compound are likely indirect, mediated by the release of isoleucine upon its hydrolysis. Isoleucine itself has several known roles in metabolic signaling.
mTOR Signaling
Isoleucine, along with other BCAAs, is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11] The activation of mTORC1 by isoleucine promotes protein synthesis by phosphorylating downstream targets such as S6K1 and 4E-BP1.
Figure 1: Inferred signaling pathway of this compound via mTORC1 activation by its constituent isoleucine.
Insulin (B600854) Resistance and Glucose Metabolism
Elevated levels of BCAAs, including isoleucine, in the blood have been associated with insulin resistance and an increased risk of type 2 diabetes.[12][13][14] Isoleucine has been shown to stimulate glucose uptake in skeletal muscle cells, an effect that may be mediated by phosphatidylinositol 3-kinase (PI3K) but is independent of mTOR.[15] However, chronic elevation of BCAAs can lead to hyperactivation of mTORC1, which in turn can induce insulin resistance through negative feedback mechanisms on insulin receptor substrate 1 (IRS1). The consumption of isoleucine is also positively correlated with body mass index (BMI) in humans.[16][17][18]
Quantitative Data
| Metabolite | Condition | Concentration (µmol/L) | Reference |
| Isoleucine | Healthy (Fasting) | 70 ± 13 | [12] |
| Isoleucine | Glucose Intolerance | 78 ± 16 | [12] |
| Isoleucine | After Upper GI Haemorrhage | >60% decrease from baseline | [19] |
| Isoleucine | Maple Syrup Urine Disease | Significantly Elevated | [20] |
Table 1: Plasma Concentrations of Isoleucine in Humans
Experimental Protocols
The detection and quantification of dipeptides like this compound in biological matrices typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Sample Collection: Collect blood into EDTA-containing tubes and centrifuge to obtain plasma. Collect tissues and snap-freeze in liquid nitrogen.
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification.
-
This compound MRM Transition (Predicted): Precursor ion (Q1) m/z 245.18 -> Product ion (Q3) m/z 132.10 (corresponding to the immonium ion of isoleucine).
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
Figure 2: General workflow for the quantification of dipeptides in biological samples.
Conclusion
While direct experimental evidence for the specific roles of the this compound dipeptide in human physiology is currently lacking, its metabolic fate is tightly linked to that of its constituent amino acid, isoleucine. As an intermediate in protein metabolism, its cellular concentration is likely to be transient and low. However, given the established roles of isoleucine in mTOR signaling and its association with insulin resistance, the flux through the this compound metabolic pathway could have significant implications for metabolic health. Future peptidomics studies employing sensitive LC-MS/MS methods may provide the quantitative data needed to fully elucidate the importance of this compound as a bioactive metabolite in humans. This could open new avenues for therapeutic interventions in metabolic diseases.
References
- 1. Peptidomic analysis of human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the N-terminal amino acid on targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoleucine stimulates mTOR and SREBP-1c gene expression for milk synthesis in mammary epithelial cells through BRG1-mediated chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acids control blood glucose levels through mTOR signaling [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. Insulin resistance and the metabolism of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Decreased plasma isoleucine concentrations after upper gastrointestinal haemorrhage in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
physicochemical characteristics of Ile-Ile
An In-depth Technical Guide to the Physicochemical Characteristics of Isoleucyl-Isoleucine (Ile-Ile)
Abstract
Isoleucyl-Isoleucine (this compound) is a dipeptide composed of two L-isoleucine residues joined by a peptide bond. As a product of protein catabolism and a fundamental dipeptide structure, understanding its physicochemical properties is crucial for various applications in biochemistry, pharmacology, and materials science. This document provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents logical workflows for analysis.
Core Physicochemical Properties
The fundamental properties of this compound are determined by its constituent amino acids and the formation of the amide linkage. The two hydrophobic, aliphatic side chains of the isoleucine residues significantly influence its characteristics, particularly its solubility and lipophilicity.
General and Computed Properties
The following table summarizes the key identifiers and computed physicochemical properties for Isoleucyl-Isoleucine.
| Property | Value | Citation(s) |
| IUPAC Name | (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid | [1] |
| Synonyms | This compound, H-Ile-Ile-OH, L-Isoleucyl-L-isoleucine | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [1][2] |
| Molecular Weight | 244.33 g/mol | [1][2] |
| Monoisotopic Mass | 244.17869263 Da | [1] |
| Computed XLogP3 | -1.8 | [1] |
| Topological Polar Surface Area | 92.4 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Acid-Base Properties
The acid-base behavior of this compound is dictated by its terminal α-amino group and terminal α-carboxyl group. The pKa values for these groups in the dipeptide are slightly different from those of the free amino acid due to the influence of the adjacent peptide bond. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.
| Property | Value | Citation(s) |
| Theoretical pI | ~7.0 | [2] |
| pKa₁ (α-carboxyl) | ~2.3 - 2.4 | [3][4] |
| pKa₂ (α-amino) | ~9.6 - 9.8 | [3][4] |
Visualizations: Structure and Experimental Workflow
Chemical Structure of L-Isoleucyl-L-Isoleucine
The structure consists of two L-isoleucine units. The carboxyl group of the N-terminal isoleucine is linked to the amino group of the C-terminal isoleucine via a peptide bond.
Caption: Zwitterionic form of L-Isoleucyl-L-Isoleucine.
Experimental Workflow: Determination of Isoelectric Point (pI)
Isoelectric focusing (IEF) is a high-resolution technique used to separate molecules, like peptides, based on their isoelectric point.
Caption: Workflow for pI determination via Isoelectric Focusing.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.
Determination of Isoelectric Point (pI) via Isoelectric Focusing (IEF)
The isoelectric point is the pH at which a molecule carries no net electrical charge.[5][6][7] IEF separates proteins or peptides based on this property.
-
Apparatus: Horizontal or vertical electrophoresis cell, high-voltage power supply, gel casting equipment.
-
Reagents: Acrylamide/bis-acrylamide solution, carrier ampholytes (broad and narrow range pH), ammonium (B1175870) persulfate (APS), TEMED, anode solution (e.g., dilute phosphoric acid), cathode solution (e.g., dilute sodium hydroxide), pI marker kit, sample buffer, fixing solution (e.g., trichloroacetic acid), staining solution (e.g., Coomassie Brilliant Blue), destaining solution.
-
Methodology:
-
Gel Casting: A thin polyacrylamide gel is polymerized with a mixture of carrier ampholytes, which are small, multicharged polymers with a wide range of pI values.
-
Gradient Formation: Upon application of an electric field, the carrier ampholytes migrate to their respective pI values, creating a continuous and stable pH gradient within the gel.
-
Sample Application: The this compound sample, along with pI markers, is applied to the gel.
-
Focusing: A high voltage is applied. If this compound is at a pH below its pI, it will be positively charged and migrate toward the cathode. If it is at a pH above its pI, it will be negatively charged and migrate toward the anode. This migration continues until the dipeptide reaches the point in the pH gradient that is equal to its pI, at which point it has no net charge and stops migrating.
-
Visualization: After focusing is complete, the gel is fixed to immobilize the peptide bands and then stained.
-
Analysis: The position of the sample band is compared against the positions of the known pI markers to determine the pI of this compound.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a measure of lipophilicity.[8][9][10]
-
Apparatus: Separatory funnels or vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS).
-
Reagents: n-Octanol (HPLC grade, pre-saturated with water), Water (HPLC grade, pre-saturated with n-octanol), this compound standard.
-
Methodology (Shake-Flask Method):
-
Preparation: A solution of this compound is prepared in one of the phases (e.g., water).
-
Partitioning: A known volume of the this compound solution is added to a known volume of the second, immiscible solvent (e.g., n-octanol) in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the dipeptide to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to ensure complete separation.
-
Concentration Measurement: The concentration of this compound in each phase is carefully measured using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase: P = [this compound]ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ
-
The LogP is then calculated as the base-10 logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects absorption and distribution.
-
Apparatus: Scintillation vials, orbital shaker/incubator, filtration system (e.g., 0.22 µm syringe filters), analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Reagents: this compound solid, purified water or buffer of a specific pH.
-
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous medium (e.g., pH 7.4 buffer). This ensures that a saturated solution is formed.
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to remove all undissolved solids.
-
Quantification: The concentration of the dissolved this compound in the clear filtrate is determined by a validated analytical method.
-
Result: The measured concentration represents the equilibrium solubility of the dipeptide under the specified conditions (temperature and pH).
-
References
- 1. This compound | C12H24N2O3 | CID 7010568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. novoprolabs.com [novoprolabs.com]
- 3. Ch27 pKa and pI values [chem.ucalgary.ca]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. Isoelectric point - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. acdlabs.com [acdlabs.com]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of the Dipeptide Isoleucyl-Isoleucine (Ile-Ile) by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, the smallest protein fragments, are increasingly recognized for their roles in cellular metabolism and signaling pathways.[1] The accurate quantification of specific dipeptides, such as Isoleucyl-Isoleucine (Ile-Ile), is crucial for understanding their physiological functions and for various applications in drug development and biomarker discovery. Mass spectrometry (MS) offers a highly sensitive and specific platform for the quantification of such molecules.[2]
This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a focus on the Multiple Reaction Monitoring (MRM) technique.[2][3] A significant challenge in the analysis of this compound is its isobaric nature with Leucyl-Leucine (Leu-Leu), Leucyl-Isoleucine (Leu-Ile), and Isoleucyl-Leucine (Ile-Leu), all having the same molecular weight. Distinguishing these isomers requires specific fragmentation strategies in the mass spectrometer.[4][5][6] This protocol outlines a workflow to achieve sensitive and specific quantification of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆,¹⁵N₂-Ile-Ile
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Optional: Derivatization reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™)[1]
Experimental Protocols
Standard and Internal Standard Preparation
-
Prepare a 1 mg/mL stock solution of the this compound standard in ultrapure water.
-
Prepare a 1 mg/mL stock solution of the SIL-IS in ultrapure water.
-
Serially dilute the this compound stock solution with a relevant matrix (e.g., analyte-depleted plasma) to create calibration standards.
-
Prepare a working solution of the SIL-IS at an appropriate concentration for spiking into all samples (standards, QCs, and unknowns).
Sample Preparation (from Plasma)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 40% B
-
8-8.1 min: 40% to 95% B
-
8.1-9 min: 95% B
-
9-9.1 min: 95% to 2% B
-
9.1-12 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Note: The chromatographic gradient should be optimized to ensure separation from other endogenous compounds and potential isobaric dipeptides.
Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Note: These parameters are starting points and require instrument-specific optimization.
MRM Transitions and Fragmentation
The key to distinguishing this compound from its isomers lies in the fragmentation pattern. Isoleucine fragmentation can produce characteristic d and w ions resulting from side-chain cleavages, which are not typically observed for leucine (B10760876).[8]
The molecular weight of this compound is 244.35 g/mol . The precursor ion ([M+H]⁺) will have an m/z of 245.3.
Caption: Predicted fragmentation of the this compound dipeptide.
Proposed MRM Transitions for Quantification:
The following table outlines proposed MRM transitions for this compound and its stable isotope-labeled internal standard. The collision energy (CE) and other parameters must be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use |
| This compound | 245.3 | 132.1 (y₁ ion) | Quantifier |
| This compound | 245.3 | 86.1 (Immonium ion) | Qualifier |
| This compound | 245.3 | Specific w-ion | Qualifier (for isomer specificity) |
| ¹³C₆,¹⁵N₂-Ile-Ile (SIL-IS) | 253.3 | 138.1 (y₁ ion) | Quantifier |
Note: The specific m/z of the w-ion will depend on the exact fragmentation pathway and should be determined experimentally by infusing the this compound standard.
Data Presentation and Quantitative Analysis
Data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio (this compound / SIL-IS) against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
Table 1: Representative Quantitative Performance Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
This table should be populated with data generated during method validation.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of the dipeptide this compound by LC-MS/MS. The method relies on the high selectivity of MRM and leverages specific fragmentation patterns to potentially distinguish this compound from its isomers. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for researchers. Method validation is essential to ensure the accuracy, precision, and reliability of the data for its intended application in research and drug development.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic design of MRM assays for peptide quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Notes and Protocols for the HPLC Separation of Isoleucine Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of isoleucine-containing dipeptides using High-Performance Liquid Chromatography (HPLC). The methods outlined below are essential for the analysis, purification, and characterization of these dipeptides in various research and development settings.
Application Note 1: Reversed-Phase HPLC for the Separation of Isoleucine Dipeptides
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity.[1] For peptides, retention time is primarily influenced by their amino acid composition, with more hydrophobic residues leading to longer retention on a nonpolar stationary phase.[2][3] Isoleucine and leucine (B10760876) are isomeric amino acids with significant hydrophobicity, making RP-HPLC an ideal method for the separation of dipeptides containing these residues.[4]
The separation of isomeric dipeptides, such as Ile-Leu and Leu-Ile, is challenging due to their identical mass and similar hydrophobic properties. However, subtle differences in their three-dimensional structure can lead to differential interactions with the stationary phase, enabling their separation.[5] The choice of a high-resolution stationary phase and careful optimization of the mobile phase gradient are critical for achieving baseline separation.
Predicted Retention Times of Isoleucine Dipeptides
| Dipeptide | Predicted Relative Retention Time (based on hydrophobicity) | Notes |
| Gly-Ile | Lowest | Glycine is hydrophilic, leading to early elution. |
| Ala-Ile | Low | Alanine is more hydrophobic than Glycine. |
| Ile-Gly | Intermediate | The position of the hydrophobic residue influences retention. |
| Val-Ile | Intermediate | Valine is also a hydrophobic amino acid. |
| Leu-Ile | High | Leucine and Isoleucine are highly hydrophobic isomers. |
| Ile-Leu | High | Expected to have a very similar retention time to Leu-Ile. |
| Ile-Ile | Highest | Composed of two highly hydrophobic residues. |
Experimental Protocol: General Method for RP-HPLC Separation of Isoleucine Dipeptides
This protocol provides a starting point for the separation of isoleucine-containing dipeptides. Optimization of the gradient and other parameters may be necessary to achieve the desired resolution for specific dipeptide pairs.
1. Materials and Reagents
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[4]
-
Dipeptide Standards: High-purity synthetic dipeptides (e.g., this compound, Ile-Leu, Leu-Ile, Gly-Ile, Ala-Ile).
-
Sample Solvent: Mobile Phase A.
2. Sample Preparation
-
Prepare a stock solution of each dipeptide standard at a concentration of 1 mg/mL in the sample solvent.
-
Create a mixed standard solution containing all dipeptides of interest at a final concentration of 0.1 mg/mL each.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Gradient | 5% to 60% B over 30 minutes |
4. Data Analysis
-
Integrate the peaks in the chromatogram.
-
Identify each dipeptide based on its retention time by injecting individual standards.
-
Calculate the resolution between critical pairs (e.g., Ile-Leu and Leu-Ile) to assess the separation efficiency.
Application Note 2: Chiral Separation of Isoleucine-Containing Dipeptides
Isoleucine has two chiral centers, leading to four possible stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine). Consequently, a dipeptide containing isoleucine can exist in multiple diastereomeric forms. The separation of these diastereomers is crucial in pharmaceutical development, as different stereoisomers can have distinct biological activities and toxicological profiles. Chiral HPLC is the most direct method for separating and quantifying these stereoisomers.
Two main approaches are used for chiral separation by HPLC:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Indirect Method: Involves pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Experimental Protocol: Direct Chiral Separation of Isoleucine Dipeptide Diastereomers
This protocol describes a direct method using a protein-based chiral stationary phase, which is effective for the separation of underivatized amino acids and small peptides.
1. Materials and Reagents
-
HPLC System: As described in the previous protocol.
-
Column: A protein-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to optimize peak shape and resolution. A typical starting mobile phase could be Methanol/Water (80:20, v/v) with 0.1% Acetic Acid and 0.1% Triethylamine.
-
Dipeptide Standards: Diastereomeric pairs of the isoleucine-containing dipeptide of interest.
-
Sample Solvent: Mobile Phase.
2. Sample Preparation
-
Prepare a stock solution of the dipeptide sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
| Parameter | Setting |
| Column | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol/Water (80:20, v/v) + 0.1% Acetic Acid + 0.1% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
4. Data Analysis
-
Integrate the peaks corresponding to the different diastereomers.
-
Calculate the resolution and selectivity factor to evaluate the separation.
-
Quantify the relative amounts of each diastereomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Improved peptide elution time prediction for reversed-phase liquid chromatography-MS by incorporating peptide sequence information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Isoleucyl-Isoleucine (Ile-Ile) as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-Isoleucine (Ile-Ile) is a dipeptide composed of two hydrophobic isoleucine amino acids. Its cleavage by peptidases is a subject of interest in various fields, including biochemistry, drug discovery, and diagnostics. The hydrolysis of the peptide bond in this compound releases two individual isoleucine molecules, a reaction that can be monitored to determine the activity of specific peptidases. These application notes provide a comprehensive guide to using this compound as a substrate in peptidase assays, focusing on the primary enzyme responsible for its cleavage, Cytosolic Non-specific Dipeptidase (CNDP2), and detailing protocols for activity measurement.
The enzyme primarily responsible for the hydrolysis of dipeptides with a preference for hydrophobic amino acids is Cytosolic Non-specific Dipeptidase (CNDP2), also known as carnosine dipeptidase 2.[1][2] This metallopeptidase, belonging to the M20 family, is ubiquitously expressed in human tissues and plays a role in intracellular protein metabolism and amino acid recycling.[2] CNDP2's broad substrate specificity makes it a key enzyme for the breakdown of hydrophobic dipeptides like this compound.[1]
The principle of the assay is based on the enzymatic cleavage of this compound into two molecules of isoleucine. The rate of this reaction can be quantified by measuring the disappearance of the substrate or the appearance of the product over time. Common detection methods include High-Performance Liquid Chromatography (HPLC) and colorimetric assays such as the ninhydrin (B49086) method.
Data Presentation
Table 1: Kinetic Parameters of Dipeptidases with Various Dipeptide Substrates
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Source |
| Human CNDP2 (Manganese form) | Leu-His | N/A | N/A | N/A | ~9.5 | [3] |
| Human CNDP2 (Zinc form) | Leu-His | N/A | N/A | N/A | N/A | [3] |
| Human CNDP2 (Zinc form) | Met-His | N/A | N/A | N/A | N/A | [3] |
| Human CNDP2 (Zinc form) | Ala-His | N/A | N/A | N/A | N/A | [3] |
| Human Dipeptidyl Peptidase II (DPPII) | Lys-Ala-pNA | 0.08 | N/A | 32 | 5.5 | [4] |
| Human Dipeptidyl Peptidase II (DPPII) | Ala-Pro-pNA | 0.12 | N/A | 312 | 5.5 | [4] |
N/A: Data not available in the cited sources.
Table 2: Recommended Assay Conditions for CNDP2
| Parameter | Recommended Condition |
| Enzyme | Recombinant Human CNDP2 |
| Substrate | Isoleucyl-Isoleucine (this compound) |
| Substrate Concentration | 0.1 - 10 mM (to be optimized empirically) |
| Buffer | 50 mM HEPES, pH 7.5 |
| Cofactor | 1 mM MnCl₂ |
| Temperature | 37°C |
| Incubation Time | 10 - 60 minutes (ensure linear range of reaction) |
Experimental Protocols
Two primary methods for measuring the enzymatic cleavage of this compound are detailed below: a High-Performance Liquid Chromatography (HPLC) based method for direct quantification of substrate and product, and a ninhydrin-based colorimetric method for the detection of the liberated primary amines.
Protocol 1: HPLC-Based Assay for this compound Hydrolysis
This method offers high specificity and allows for the simultaneous monitoring of the substrate (this compound) and the product (Isoleucine).
Materials:
-
Recombinant Human CNDP2
-
This compound dipeptide
-
Isoleucine standard
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 1 mM MnCl₂
-
Reaction Stop Solution: 10% Trichloroacetic Acid (TCA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of isoleucine standards in the assay buffer (e.g., 0, 10, 25, 50, 100, 250, 500 µM).
-
Prepare a corresponding series of this compound standards to determine its retention time.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer
-
This compound substrate (at the desired concentration, e.g., 1 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of CNDP2 enzyme. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
For a negative control, prepare a reaction mixture without the enzyme or with heat-inactivated enzyme.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Vortex and incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample and standards onto a C18 column.
-
Use a gradient elution method to separate this compound and isoleucine. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Monitor the elution profile at 214 nm.
-
Identify and quantify the peaks corresponding to this compound and isoleucine by comparing their retention times and peak areas to the standards.
-
-
Data Analysis:
-
Calculate the concentration of isoleucine produced in each sample using the standard curve.
-
Determine the specific activity of the enzyme in µmol of product formed per minute per mg of enzyme.
-
Protocol 2: Ninhydrin-Based Colorimetric Assay for this compound Hydrolysis
This method is simpler and more high-throughput than HPLC but is less specific as it detects all primary amines.
Materials:
-
Recombinant Human CNDP2
-
This compound dipeptide
-
Isoleucine standard
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 1 mM MnCl₂
-
Reaction Stop Solution: 15% Trichloroacetic Acid (TCA)
-
Ninhydrin Reagent: Prepare a 2% solution of ninhydrin in ethanol (B145695) or a mixture of acetone/butanol.[5]
-
Citrate (B86180) Buffer (pH 5.0)
-
96-well microplate
-
Microplate reader
-
Water bath or heating block at 100°C
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of isoleucine standards in the assay buffer (e.g., 0, 50, 100, 250, 500, 1000 µM).
-
-
Enzyme Reaction:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding 50 µL of 15% TCA.
-
Vortex and centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant for the ninhydrin reaction.
-
-
Ninhydrin Reaction:
-
In a new set of tubes or a 96-well plate, add 50 µL of the supernatant from the enzyme reaction or 50 µL of the prepared standards.
-
Add 50 µL of citrate buffer.
-
Add 100 µL of the ninhydrin reagent.
-
Seal the plate or cap the tubes and heat in a boiling water bath or heating block at 100°C for 15-20 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of the standards and samples at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM isoleucine) from the absorbance of all standards and samples.
-
Create a standard curve by plotting the absorbance versus the concentration of isoleucine.
-
Determine the concentration of liberated isoleucine in the enzyme reaction samples from the standard curve.
-
Calculate the specific activity of the enzyme.
-
Visualizations
Signaling Pathways and Experimental Workflows
Applications and Significance
The use of this compound as a substrate for peptidase assays, particularly for CNDP2, has several important applications:
-
Enzyme Characterization: These assays are fundamental for characterizing the substrate specificity and kinetic properties of newly discovered or poorly understood dipeptidases.
-
Drug Discovery: High-throughput screening of compound libraries using an this compound-based assay can identify potential inhibitors of CNDP2. Such inhibitors could be valuable as research tools or as starting points for the development of therapeutics targeting pathways involving CNDP2.
-
Disease Research: CNDP2 has been implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases.[2] Assays using this compound can be employed to study the role of CNDP2 in these conditions and to evaluate the efficacy of potential therapeutic interventions.
-
Biochemical Research: CNDP2 is involved in glutathione metabolism by cleaving cysteinylglycine, a degradation product of glutathione.[1] Furthermore, CNDP2 can catalyze the formation of N-lactoyl-amino acids through reverse proteolysis, linking it to lactate metabolism.[6][7][8] Assays with hydrophobic dipeptides like this compound can help elucidate the broader metabolic functions of this enzyme.
Conclusion
This compound serves as a valuable substrate for studying the activity of peptidases that preferentially cleave hydrophobic dipeptides, with Cytosolic Non-specific Dipeptidase (CNDP2) being the primary enzyme of interest. The detailed HPLC and ninhydrin-based protocols provided herein offer robust methods for quantifying the enzymatic hydrolysis of this compound. These assays are essential tools for researchers in basic science and drug development, enabling the characterization of enzyme function, the discovery of novel inhibitors, and the investigation of the role of dipeptidases in health and disease. Further research is warranted to determine the specific kinetic parameters of CNDP2 with this compound to refine these assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. CNDP2 carnosine dipeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The zinc form of carnosine dipeptidase 2 (CN2) has dipeptidase activity but its substrate specificity is different from that of the manganese form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Isoleucyl-Isoleucine (Ile-Ile) in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled molecules are powerful tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolites with high precision.[1] Stable isotope-labeled dipeptides, such as isoleucyl-isoleucine (Ile-Ile), serve as valuable tracers for studying protein and amino acid metabolism, as well as dipeptide transport and hydrolysis. This application note provides a detailed protocol for the chemical synthesis of isotopically labeled this compound and its application in metabolic studies using mass spectrometry.
The synthesis of isotopically labeled peptides is typically achieved through solid-phase peptide synthesis (SPPS), utilizing amino acids enriched with stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N).[2][3] These labeled peptides are chemically identical to their endogenous counterparts but are distinguishable by their mass, allowing them to be used as internal standards for accurate quantification.[4]
Data Presentation
Table 1: Quantitative Parameters for the Synthesis of Isotopically Labeled this compound
| Parameter | Expected Value | Notes |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Dependent on the specific resin used. |
| Coupling Efficiency (per step) | >99% | Can be affected by steric hindrance of the isoleucine side chain. Optimization of coupling reagents and reaction time is crucial. |
| Overall Crude Yield | 20-40% | Highly dependent on the success of each coupling and deprotection step.[5] |
| Final Purity (after HPLC) | >98% | Achievable with optimized reversed-phase HPLC protocols. |
| Isotopic Enrichment | >98% | Dependent on the enrichment of the starting labeled amino acid. Can be accurately determined by high-resolution mass spectrometry.[6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Isotopically Labeled this compound
This protocol outlines the manual synthesis of isotopically labeled this compound using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis involves the coupling of an unlabeled Fmoc-protected isoleucine to a solid support resin, followed by the coupling of an isotopically labeled Fmoc-protected isoleucine.
Materials:
-
Fmoc-L-Isoleucine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Drain the DMF and add the 20% piperidine solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add fresh 20% piperidine solution and shake for an additional 20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Unlabeled Isoleucine):
-
In a separate vial, dissolve Fmoc-L-Isoleucine (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours. Due to the steric hindrance of isoleucine, a longer coupling time may be required.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).
-
-
Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 1.
-
-
Second Amino Acid Coupling (Isotopically Labeled Isoleucine):
-
In a separate vial, dissolve Fmoc-L-[¹³C₆, ¹⁵N]-Isoleucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the labeled amino acid.
-
Add the activated labeled amino acid solution to the resin.
-
Shake for 2-4 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Analysis of Isotopically Labeled this compound
Purification by Reversed-Phase HPLC:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water).
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Analysis by Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Analysis:
-
Acquire a full scan mass spectrum to confirm the molecular weight of the labeled this compound. The expected mass will be shifted according to the number of incorporated heavy isotopes.
-
Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence and the location of the isotopic label.
-
Determine the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled isotopic clusters.[6][7]
-
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of isotopically labeled this compound.
Caption: Experimental workflow for a metabolic study using labeled this compound.
Application in Metabolic Studies
Isotopically labeled this compound can be used as a tracer to investigate several aspects of metabolism:
-
Dipeptide Absorption: The rate and extent of this compound absorption across the intestinal epithelium can be quantified by measuring the appearance of the labeled dipeptide and its constituent amino acids in the plasma. The human peptide transporter 1 (PEPT1) is a major transporter for di- and tripeptides in the small intestine and is known to transport hydrophobic dipeptides.[10][11][12]
-
Dipeptide Hydrolysis: Following transport into enterocytes or other cells, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases.[13] By tracking the disappearance of labeled this compound and the appearance of labeled isoleucine, the activity of these peptidases can be assessed.
-
Amino Acid Metabolism: The labeled isoleucine released from the hydrolysis of this compound enters the cellular amino acid pool and can be incorporated into newly synthesized proteins or enter other metabolic pathways. The rate of protein synthesis and amino acid turnover can be determined by measuring the incorporation of the labeled isoleucine into the proteome.
Conclusion
The synthesis of isotopically labeled this compound provides a valuable tool for researchers studying dipeptide and amino acid metabolism. The detailed protocols provided in this application note offer a robust method for the preparation and use of this tracer in metabolic studies. The combination of solid-phase peptide synthesis, HPLC purification, and mass spectrometric analysis allows for the production of high-purity labeled this compound and its accurate quantification in biological samples, enabling detailed investigation of metabolic pathways.
References
- 1. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.1 [isotope.com]
- 9. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. Membrane and intracellular hydrolysis of peptides: differentiation, role and interrelations with transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ile-Ile in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the Isoleucyl-Isoleucine (Ile-Ile) motif in peptide drug discovery. The document details its application in enhancing enzymatic stability, its role in targeting specific disease pathways, and its use as a component in prodrug design to improve pharmacokinetic profiles. Detailed protocols for key experimental procedures are provided to enable researchers to effectively synthesize, characterize, and evaluate this compound containing peptides.
Application: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
The Ile-Pro-Ile tripeptide is a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP.[1][2] By inhibiting DPP-IV, Ile-Pro-Ile and its analogs can prolong the action of these hormones, leading to improved glycemic control in type 2 diabetes. The Ile-Pro-Ile sequence, also known as Diprotin A, serves as a valuable scaffold for designing novel DPP-IV inhibitors.
Quantitative Data: DPP-IV Inhibition by Ile-Pro-Ile and Analogs
| Peptide | Target | Assay Type | IC50 (µM) | Inhibition Mode | Reference |
| Ile-Pro-Ile | DPP-IV | Enzyme Inhibition | 3.9 ± 1.0 | Competitive | [1] |
| Phe-Pro-Ile | DPP-IV | Enzyme Inhibition | 62.9 ± 10.1 | Competitive | [1] |
| Ile-Pro-Val | DPP-IV | Enzyme Inhibition | 28.6 ± 4.5 | Competitive | [1] |
| Phe-Pro-Phe | DPP-IV | Enzyme Inhibition | 247.0 ± 32.7 | Competitive | [1] |
| Val-Pro-Leu (Diprotin B) | DPP-IV | Enzyme Inhibition | 15.8 | Competitive | [1] |
Experimental Protocol: DPP-IV Inhibition Assay
This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of test peptides against DPP-IV.
Materials:
-
Porcine kidney DPP-IV
-
Gly-Pro-p-nitroanilide (G-P-pNA) substrate
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Test peptides (e.g., Ile-Pro-Ile)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test peptides in HPLC grade water.
-
In a 96-well microplate, add 25 µL of the test peptide solution at various concentrations.
-
Add 50 µL of 0.2 mM G-P-pNA substrate solution to each well.
-
For the negative control, add 25 µL of Tris-HCl buffer instead of the peptide solution.
-
Initiate the reaction by adding 25 µL of DPP-IV solution (final concentration 0.0025 U/mL) to each well.
-
Incubate the microplate at 37°C for 60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of DPP-IV inhibition for each peptide concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration.[1]
Signaling Pathway: DPP-IV Inhibition and Incretin Signaling
References
- 1. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 2. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Ile-Ile Dipeptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as isoleucine (Ile), presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chains of these amino acids can impede the efficiency of coupling reactions, leading to lower yields and the formation of deletion sequences. This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide Ile-Ile, a sequence known for its challenging nature due to the consecutive placement of two sterically hindered residues.
The protocol described herein utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted strategy in SPPS due to its mild deprotection conditions.[1] To overcome the steric hindrance of the this compound coupling, this protocol employs a highly efficient coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a "double coupling" strategy to drive the reaction to completion.[2][3]
Data Presentation: Representative Coupling Efficiencies and Yields
Quantitative data for the synthesis of the this compound dipeptide is not extensively published. However, the following table summarizes representative data from studies on the synthesis of other sterically hindered dipeptides, which can serve as a benchmark for expected outcomes when employing optimized protocols.
| Dipeptide Sequence | Coupling Reagent | Coupling Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Aib-Aib | HATU | Double Coupling | >90 | ~85 | [4] |
| Val-Val | HCTU | Double Coupling | ~88 | ~80 | [3] |
| N-Me-Ala-Phe | PyBOP | Single Coupling | >85 | ~75 | [4] |
| This compound (Expected) | HATU | Double Coupling | >90 | ~80-85 | N/A |
Note: "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid. Data for this compound is an educated estimation based on the performance of similar syntheses.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the solid-phase synthesis of the this compound dipeptide.
Materials and Reagents
-
Fmoc-Ile-Wang resin (Substitution: 0.5-0.8 mmol/g)
-
Fmoc-Ile-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (B129727) (MeOH)
-
Diethyl ether, cold
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
-
HPLC system for analysis and purification
Protocol 1: Solid-Phase Synthesis of this compound
1. Resin Swelling:
- Weigh out the desired amount of Fmoc-Ile-Wang resin into a solid-phase synthesis vessel.
- Add DMF to the resin (approximately 10 mL per gram of resin).
- Swell the resin for 30-60 minutes at room temperature with gentle agitation.[5]
- Drain the DMF from the vessel.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes.
- Drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of the Second Isoleucine (Double Coupling):
- First Coupling:
- In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.[3]
- Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
- Second Coupling:
- Prepare a fresh solution of activated Fmoc-Ile-OH as described in the first coupling step.
- Add the fresh solution to the resin.
- Agitate for an additional 1-2 hours.[6]
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL).
4. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection procedure as described in step 2.
- After the final DMF washes, wash the resin with DCM (3 x 10 mL) and methanol (3 x 10 mL).
- Dry the resin under vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
1. Preparation of Cleavage Cocktail:
- In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[7] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.[7][8]
3. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin, collecting the filtrate in a centrifuge tube.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Add cold diethyl ether (approximately 10 times the volume of the filtrate) to the filtrate to precipitate the crude peptide.
- Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
- Centrifuge the mixture to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.
- After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Analysis
1. Purification by HPLC:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
- Purify the peptide using a preparative reversed-phase HPLC system with a C18 column.[9][10]
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The exact gradient will need to be optimized based on the hydrophobicity of the dipeptide.
2. Analysis:
- Analyze the purity of the collected fractions using analytical RP-HPLC.[10]
- Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for this compound dipeptide.
Potential Dipeptide Signaling Pathway
Caption: Generalized dipeptide uptake and signaling pathway.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Structural Elucidation of Ile-Ile Dipeptide by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of the dipeptide L-isoleucyl-L-isoleucine (Ile-Ile) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who are familiar with the basic principles of NMR.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides and proteins, NMR provides atomic-resolution information on structure, conformation, and intermolecular interactions, which is critical in drug discovery and development. The structural analysis of a simple dipeptide like this compound serves as a fundamental example for understanding the application of various NMR experiments in elucidating the structure of more complex biomolecules. This note will cover sample preparation, a suite of 1D and 2D NMR experiments, and data interpretation for the complete structural assignment of this compound.
Data Presentation: Quantitative NMR Data for L-Isoleucyl-L-Isoleucine
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for the this compound dipeptide. These values are based on typical chemical shifts for isoleucine residues in peptides and are subject to minor variations depending on experimental conditions such as solvent, pH, and temperature.
Table 1: Predicted ¹H Chemical Shifts (δ) for this compound in D₂O at 25°C, pH 7.0
| Atom Name | N-terminal Ile (Ile¹) | C-terminal Ile (Ile²) |
| NH | - | ~8.2 ppm |
| Hα | ~3.9 ppm | ~4.2 ppm |
| Hβ | ~1.9 ppm | ~1.9 ppm |
| Hγ | ~1.4 ppm (CH) | ~1.4 ppm (CH) |
| Hγ' | ~1.2 ppm (CH₂) | ~1.2 ppm (CH₂) |
| Hδ | ~0.9 ppm (CH₃) | ~0.9 ppm (CH₃) |
| Hγ² | ~0.9 ppm (CH₃) | ~0.9 ppm (CH₃) |
Table 2: Predicted ¹³C Chemical Shifts (δ) for this compound in D₂O at 25°C, pH 7.0
| Atom Name | N-terminal Ile (Ile¹) | C-terminal Ile (Ile²) |
| C' (Carbonyl) | ~175 ppm | ~177 ppm |
| Cα | ~60 ppm | ~58 ppm |
| Cβ | ~38 ppm | ~38 ppm |
| Cγ | ~26 ppm | ~26 ppm |
| Cδ | ~16 ppm | ~16 ppm |
| Cγ² | ~12 ppm | ~12 ppm |
Table 3: Typical ³J Coupling Constants (in Hz)
| Coupling | Expected Value (Hz) |
| ³J(HNHα) | 7 - 9 |
| ³J(HαHβ) | 4 - 10 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
L-Isoleucyl-L-isoleucine (this compound) dipeptide
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate (B84403) buffer (e.g., sodium phosphate)
-
Internal standard (optional, e.g., DSS or TSP)
-
High-quality 5 mm NMR tubes
Protocol:
-
Dissolve the Dipeptide: Weigh a precise amount of this compound to achieve a final concentration of 1-5 mM.[1] Dissolve the peptide in a phosphate buffer prepared with D₂O. The buffer helps to maintain a constant pH, which is important as chemical shifts can be pH-dependent. A typical buffer concentration is 20-50 mM at pH 7.0.
-
Add Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube to a final volume of approximately 500-600 µL.
-
Homogenize the Sample: Gently vortex the NMR tube to ensure a homogeneous solution. Avoid vigorous shaking to prevent protein denaturation or aggregation.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the NMR spectrometer before starting the measurements.
NMR Data Acquisition
The following 1D and 2D NMR experiments are recommended for a comprehensive structural analysis of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
2.1. 1D ¹H NMR
-
Purpose: To obtain an overview of all proton signals in the molecule.
-
Protocol:
-
Set the temperature to 298 K (25 °C).
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation or WATERGATE).
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
2.2. 1D ¹³C NMR
-
Purpose: To identify all unique carbon signals.
-
Protocol:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required compared to ¹H NMR.[2]
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other through 2-3 bonds (J-coupling). This is crucial for identifying adjacent protons within each isoleucine residue.[3]
-
Protocol:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Acquire the spectrum with a spectral width of 10-12 ppm in both dimensions.
-
Collect 256-512 increments in the indirect dimension (t₁) and 2048 data points in the direct dimension (t₂).
-
Typically 8-16 scans per increment are sufficient.
-
2.4. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons belonging to the same spin system (i.e., all protons within a single amino acid residue).[4] This is particularly useful for assigning all the protons of each isoleucine residue, even those that are not directly coupled.
-
Protocol:
-
Use a standard TOCSY pulse sequence with a mixing time appropriate for peptides (e.g., 60-80 ms).
-
Acquisition parameters are similar to the COSY experiment.
-
2.5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded protons and carbons. This experiment is essential for assigning the carbon signals based on the already assigned proton signals.
-
Protocol:
-
Use a standard gradient-enhanced HSQC pulse sequence.
-
The spectral width in the ¹H dimension should be around 10-12 ppm, and in the ¹³C dimension around 80-100 ppm, centered on the aliphatic region.
-
Acquire 256-512 increments in the ¹³C dimension.
-
2.6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for linking different spin systems across the peptide bond.
-
Protocol:
-
Use a standard HMBC pulse sequence.
-
Acquisition parameters are similar to the HSQC experiment, but the spectral width in the ¹³C dimension should be wider to include the carbonyl carbons (up to ~180 ppm).
-
2.7. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space interactions, typically < 5 Å), regardless of whether they are connected through bonds. This is crucial for determining the 3D conformation of the dipeptide. For small molecules like a dipeptide, ROESY often provides more reliable results than NOESY.
-
Protocol:
-
Use a standard NOESY or ROESY pulse sequence with a mixing time of 200-500 ms.
-
Acquisition parameters are similar to the COSY experiment.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound.
References
Application Notes and Protocols for Dipeptide Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of dipeptides in various biological matrices. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical techniques.
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse physiological and pathological roles. They can act as signaling molecules, biomarkers for disease, and intermediates in protein metabolism. Accurate quantification of dipeptides in biological samples such as plasma, serum, urine, and tissue is crucial for understanding their functions and for the development of new diagnostic and therapeutic strategies. This document outlines several key analytical techniques for dipeptide quantification, complete with experimental protocols and comparative data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the quantification of dipeptides due to its high sensitivity, selectivity, and throughput.[1][2] This method is particularly effective for analyzing complex biological samples.[3][4]
Application Note: Quantification of Dipeptides in Plasma using UPLC-MS/MS with AQC Derivatization
This method is suitable for the targeted quantification of a panel of dipeptides in plasma samples. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) enhances the chromatographic separation and ionization efficiency of dipeptides.[5]
Experimental Workflow:
Caption: UPLC-MS/MS workflow with AQC derivatization.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
AQC Derivatization:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 20 µL of 20 mM HCl.
-
Add 60 µL of borate (B1201080) buffer (pH 8.8).
-
Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).
-
Vortex immediately and incubate at 55°C for 10 minutes.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to separate the dipeptides of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for each dipeptide.
-
Application Note: Broad Dipeptide Profiling using LC-MS/MS with Dansyl Chloride Derivatization
Dansyl chloride derivatization is another effective method to improve the sensitivity and chromatographic retention of dipeptides, enabling the identification and relative quantification of a large number of dipeptides in tissues and biofluids.[6][7]
Experimental Workflow:
Caption: LC-MS/MS workflow with Dansyl Chloride derivatization.
Protocol:
-
Sample Preparation (for tissue):
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Dansyl Chloride Derivatization:
-
Adjust the pH of the extract to 9.5-10.0 with sodium bicarbonate.
-
Add dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Incubate at 60°C for 30 minutes.
-
Quench the reaction with a small amount of a primary amine-containing solution (e.g., glycine).
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the derivatized dipeptides.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
-
Quantitative Data Summary for LC-MS/MS Methods:
| Dipeptide | Method | Matrix | LOQ | Recovery (%) | Reference |
| 36 Dipeptides | UPLC-MS/MS (AQC) | Mouse Tissues | Not Specified | Not Specified | [5] |
| 335 Dipeptides | CE-MS/MS & LC-MS/MS | Chicken Liver | 0.088–83.1 nM (instrumental) | 70-135% | [8][9] |
| 105 Dipeptides | LC-Orbitrap-MS (Dansyl) | Human Serum | Not Specified | Not Specified | [6] |
| Atrial Natriuretic Peptide | nano-LC-HRMS | Human Plasma | 2 pg/mL | Not Specified | [10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic analytical technique that can be used for dipeptide analysis, although it requires derivatization to increase the volatility and thermal stability of the dipeptides.[11]
Application Note: Quantification of γ-Glutamyl Dipeptides via Conversion to Pyroglutamate (B8496135) Derivatives
This method is specific for γ-glutamyl dipeptides, which are converted to a pyroglutamate derivative for GC-MS analysis.[12][13]
Experimental Workflow:
Caption: GC-MS workflow for γ-glutamyl dipeptides.
Protocol:
-
Sample Preparation and Derivatization:
-
Extract dipeptides from the biological matrix.
-
Perform esterification by reacting the sample with 2 M HCl in methanol at 80°C for 60 minutes. This converts the γ-glutamyl moiety to a pyroglutamate methyl ester.[12][13]
-
Follow with acylation using pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes to derivatize other functional groups.[12][13]
-
-
GC-MS Analysis:
-
GC System: Standard gas chromatograph.
-
Column: A suitable capillary column (e.g., SLB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatives.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron-capture negative-ion chemical ionization (ECNICI) for high sensitivity.[12]
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized pyroglutamate.
-
Quantitative Data Summary for GC-MS Methods:
| Analyte | Method | Matrix | LOQ | Recovery (%) | Reference |
| γ-Glutamyl Peptides | GC-MS (PFPA) | Not Specified | Not Specified | Not Specified | [12][13] |
| Amino Acids | GC-MS (MTBSTFA) | Not Specified | Not Specified | Not Specified |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique well-suited for polar compounds like peptides.[14] When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for comprehensive dipeptide profiling and quantification.[8][15] CE offers an orthogonal separation mechanism to HPLC.[16]
Application Note: Comprehensive Dipeptide Profiling by CE-MS/MS
This method allows for the separation and quantification of a large number of dipeptides, including structural isomers.[9]
Experimental Workflow:
Caption: CE-MS/MS workflow for dipeptide analysis.
Protocol:
-
Sample Preparation:
-
CE-MS/MS Analysis:
-
CE System: A commercial capillary electrophoresis system.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A low pH buffer, such as formic acid in water, is often used for positive ion mode MS.
-
Separation Voltage: Typically in the range of 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: An ESI source designed for CE coupling.
-
Sheath Liquid: A solution (e.g., methanol/water with formic acid) is delivered coaxially to the CE capillary outlet to provide a stable electrical connection and facilitate ionization.
-
Quantitative Data Summary for CE-MS Methods:
| Dipeptide | Method | Matrix | LOQ | Recovery (%) | Reference |
| 335 Dipeptides | CE-MS/MS | Chicken Liver | 0.088–83.1 nM (instrumental) | 70-135% | [8][9] |
Immunoassays
Immunoassays, such as ELISA, utilize the specific binding of antibodies to their target antigens for quantification.[19][20] While highly sensitive and specific for a single analyte, the development of an immunoassay for each dipeptide is a significant undertaking. They are most suitable for the routine quantification of a specific dipeptide of known importance.
Application Note: Quantification of a Specific Dipeptide by Competitive ELISA
A competitive ELISA is a common format for small molecules like dipeptides.[19]
Signaling Pathway (Conceptual):
Caption: Competitive ELISA principle for dipeptide quantification.
Protocol:
-
Plate Coating: Coat a microtiter plate with a dipeptide-protein conjugate (e.g., dipeptide-BSA).
-
Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
Competition: Add a mixture of the biological sample (containing the dipeptide) and a limited amount of a specific primary antibody against the dipeptide. The free dipeptide in the sample will compete with the coated dipeptide for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The amount of color produced is inversely proportional to the concentration of the dipeptide in the sample.
-
Measurement: Read the absorbance at the appropriate wavelength.
Quantitative Data Summary for Immunoassays:
Quantitative data for specific dipeptide immunoassays are highly dependent on the particular assay developed. Commercially available kits for specific peptides like C-peptide or glucagon (B607659) can achieve high sensitivity.[21]
| Analyte | Method | Matrix | Sensitivity | Reference |
| C-peptide | ELISA | Serum, Plasma, Urine | High | [21] |
| Glucagon | ELISA | Plasma, Serum | High | [21] |
| GLP-1 | ELISA | Plasma, Serum | High | [21] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can provide detailed structural information and quantification of metabolites in biofluids with minimal sample preparation.[22][23] While generally less sensitive than MS-based methods, it is highly reproducible and can be used for the simultaneous detection of a wide range of metabolites.[23][24][25]
Application Note: Dipeptide Quantification in Urine by ¹H-NMR
¹H-NMR can be used to obtain a metabolic profile of urine, from which the concentrations of various metabolites, including some dipeptides, can be determined.
Protocol:
-
Sample Preparation:
-
Centrifuge the urine sample to remove particulate matter.
-
Mix an aliquot of the urine with a buffer solution containing a known concentration of an internal standard (e.g., TSP-d4) and D₂O for field-frequency locking.
-
-
NMR Analysis:
-
Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiment: A standard 1D ¹H-NMR experiment with water suppression (e.g., NOESYPRESAT).
-
Data Processing: Fourier transform the raw data, phase and baseline correct the spectrum.
-
Quantification: Integrate the signals corresponding to the dipeptide of interest and the internal standard. The concentration of the dipeptide can be calculated based on the ratio of the integrals and the known concentration of the internal standard.
-
Quantitative Data Summary for NMR:
The detection limit for various metabolites using ¹H-NMR is typically in the range of 2-40 µmol/L.[24] Quantification of dipeptides is dependent on their concentration in the sample and the absence of overlapping signals from other metabolites.[25]
References
- 1. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. q2labsolutions.com [q2labsolutions.com]
- 11. youtube.com [youtube.com]
- 12. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 16. Separation of Peptides and Protein Digests by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 20. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mercodia.com [mercodia.com]
- 22. NMR spectroscopy of biofluids and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of Biochemical Determinants for Diagnosis and Prediction of Severity in 5q Spinal Muscular Atrophy Using 1H-Nuclear Magnetic Resonance Metabolic Profiling in Patient-Derived Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
Application Notes & Protocols: Isoleucine-Isoleucine (Ile-Ile) as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the dipeptide Isoleucine-Isoleucine (Ile-Ile) as a standard in chromatographic analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).
Introduction
In the quantitative analysis of peptides and small molecules by chromatography, the use of appropriate standards is crucial for achieving accurate and reproducible results.[1][2] The dipeptide Isoleucine-Isoleucine (this compound), composed of two L-isoleucine residues, possesses physicochemical properties that make it a suitable candidate as a reference standard in specific chromatographic applications.[3] This document outlines the rationale for its use, and provides detailed protocols for its application as both an internal and external standard.
This compound can be particularly useful in the analysis of other small, hydrophobic di- or tripeptides where its structural similarity can help to normalize for variations in sample preparation, injection volume, and matrix effects.[1] Furthermore, due to its defined structure and molecular weight, it can serve as a valuable tool for system suitability testing to ensure the consistent performance of the chromatographic system.
Principle and Applications
The primary role of a standard in chromatography is to provide a reference point for the identification and quantification of analytes. This compound can be employed in several key applications:
-
Internal Standard (IS): A known amount of this compound is added to all samples, calibrators, and quality controls.[1] By monitoring the ratio of the analyte signal to the this compound signal, variations introduced during the analytical process can be compensated for, leading to improved precision and accuracy.[1][2] Stable isotope-labeled (SIL) this compound would be the ideal internal standard for the quantification of endogenous or unlabeled this compound.
-
External Standard: A calibration curve is generated by injecting known concentrations of this compound. The concentration of this compound in an unknown sample is then determined by comparing its response to the calibration curve. This is suitable for quantifying purified this compound or in simple matrices where matrix effects are minimal.
-
System Suitability Standard: A solution of this compound can be injected periodically to monitor the performance of the LC-MS system, including retention time stability, peak shape, and signal intensity. This ensures that the system is operating within defined parameters throughout the analytical run.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of L-Isoleucyl-L-isoleucine is presented in Table 1. This information is critical for method development, particularly for selecting appropriate chromatographic conditions and mass spectrometry parameters.
| Property | Value | Reference |
| Molecular Formula | C12H24N2O3 | [3] |
| Molecular Weight | 244.33 g/mol | [3] |
| Exact Mass | 244.1787 Da | [3] |
| XLogP3 | -1.8 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound as a standard in LC-MS analysis. Optimization may be required based on the specific application and instrumentation.
Protocol 1: this compound as an Internal Standard for Dipeptide Quantification
This protocol describes the use of this compound as an internal standard for the quantification of a target dipeptide in a biological matrix (e.g., plasma or cell culture media).
4.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Target analyte standard(s)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
4.1.2. Standard Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of LC-MS grade water.
-
This compound Working Internal Standard (IS) Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50% ACN/water.
-
Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix to achieve a concentration range appropriate for the expected sample concentrations.
4.1.3. Sample Preparation
A protein precipitation method is a common and straightforward approach for sample cleanup in biological matrices.[4]
4.1.4. LC-MS/MS Conditions
The following are suggested starting conditions. Optimization of the gradient, flow rate, and column chemistry may be necessary.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 50% B over 5 min, then wash and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent |
| MRM Transitions | See Table 3 |
4.1.5. Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is commonly used for quantification on triple quadrupole mass spectrometers. The precursor ion for this compound is [M+H]+. Fragmentation will occur at the peptide bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 245.2 | 114.1 (immonium ion) | 15-25 |
| This compound | 245.2 | 132.1 (y1 ion) | 10-20 |
| Target Analyte | [M+H]+ | To be determined | To be optimized |
4.1.6. Data Analysis
-
Integrate the peak areas for the analyte and the this compound internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: this compound for System Suitability Testing
This protocol describes the use of an this compound solution to verify the performance of an LC-MS system before and during an analytical run.
4.2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
4.2.2. System Suitability Solution Preparation
-
Prepare a 1 µg/mL solution of this compound in 50% ACN/water with 0.1% FA.
4.2.3. Experimental Procedure
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the System Suitability Solution at the beginning of the analytical run.
-
Re-inject the solution periodically (e.g., every 10-20 sample injections) and at the end of the run.
4.2.4. Acceptance Criteria
Monitor the following parameters for the this compound peak. The acceptance criteria should be established during method validation.
| Parameter | Example Acceptance Criteria |
| Retention Time | ± 2% of the expected retention time |
| Peak Area | ± 15% of the initial injection |
| Peak Asymmetry | 0.8 - 1.5 |
| Signal-to-Noise Ratio (S/N) | > 100 |
Conclusion
The dipeptide this compound can serve as a valuable and versatile standard in chromatographic applications. Its use as an internal standard can significantly improve the accuracy and precision of quantitative methods for other small peptides. Furthermore, its application in system suitability testing ensures the reliability and consistency of LC-MS system performance. The protocols provided herein offer a solid foundation for the implementation of this compound as a standard in research, clinical, and drug development settings.
References
- 1. youtube.com [youtube.com]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H24N2O3 | CID 7010568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
Troubleshooting & Optimization
improving the solubility of Ile-Ile for in vitro assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for dissolving the hydrophobic dipeptide Isoleucyl-Isoleucine (Ile-Ile) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide difficult to dissolve in aqueous buffers?
A1: Isoleucyl-Isoleucine (this compound) is composed of two isoleucine amino acids, which are characterized by non-polar, hydrophobic side chains.[1][2] This inherent hydrophobicity leads to poor solubility in water and standard aqueous buffers. At neutral pH, the peptide has a net charge of zero, further minimizing its interaction with polar water molecules and favoring aggregation.[1]
Q2: What is the first and most common method I should try to dissolve this compound?
A2: For hydrophobic peptides like this compound, the recommended starting approach is to use a small amount of a water-miscible organic co-solvent.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in cell culture assays at low concentrations.[2][5][6] The general strategy is to first dissolve the peptide completely in a minimal volume of 100% DMSO and then slowly dilute this stock solution into your aqueous assay buffer with vigorous stirring.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy. A peptide's solubility is typically lowest at its isoelectric point (pI), where its net charge is zero.[1] For this compound, which is a neutral peptide, moving the pH away from the neutral range (e.g., to pH < 3 or pH > 9) will impart a net positive or negative charge, respectively. This charge increases interactions with water molecules and can enhance solubility. However, you must ensure the adjusted pH is compatible with your experimental assay and does not degrade the peptide or affect your results.[7][8]
Q4: Is it safe to heat or sonicate my this compound sample to help it dissolve?
A4: Gentle warming (e.g., up to 40°C) and sonication can facilitate the dissolution of peptides by providing the energy needed to break up intermolecular bonds.[5][6][7] Brief sonication (e.g., short bursts in an ice bath) is often effective at breaking up aggregates.[6] These methods should be used cautiously and are typically applied after other methods, like co-solvents, have been attempted.
Q5: My peptide precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A5: This is a common issue that occurs when the peptide is locally oversaturated. To prevent this, add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This ensures immediate mixing and prevents the peptide from crashing out of the solution. If precipitation still occurs, it may be necessary to use a higher final concentration of the organic co-solvent (if the assay allows) or try a different solubilization method.
Troubleshooting Guide
This guide addresses specific problems you may encounter while preparing this compound solutions.
| Problem | Probable Cause | Recommended Solution |
| Lyophilized peptide powder does not dissolve in aqueous buffer (e.g., PBS, Tris). | This compound is a highly hydrophobic, neutral peptide with minimal affinity for aqueous solvents.[1][2] | Use a recommended organic co-solvent. First, dissolve the peptide in a minimal volume of 100% DMSO, DMF, or acetonitrile (B52724).[6] See Protocol 1 for detailed steps. |
| Solution remains cloudy or contains visible particles after adding co-solvent and buffer. | Incomplete dissolution or aggregation of the peptide. | Try brief sonication in an ice water bath to break up aggregates.[6] Alternatively, gentle warming (<40°C) may help.[5][7] Ensure the peptide is fully dissolved in the initial organic solvent before adding any aqueous buffer. |
| Peptide dissolves in organic solvent but precipitates immediately upon dilution with aqueous buffer. | The peptide is "crashing out" due to rapid solvent change and localized high concentration. | Add the peptide-organic solvent stock solution very slowly (dropwise) to the aqueous buffer while the buffer is being vigorously stirred or vortexed. This ensures rapid dispersion. |
| A clear solution is formed, but the peptide precipitates over time or upon refrigeration. | The solution is supersaturated, and the peptide is slowly aggregating and precipitating out of the solution. | Prepare the solution fresh before each experiment. If storage is necessary, consider storing at -20°C or below in aliquots. Avoid repeated freeze-thaw cycles. You may also need to increase the percentage of co-solvent in the final solution if your assay is tolerant.[2] |
| The chosen organic solvent (e.g., DMSO) interferes with the downstream assay. | The solvent is incompatible with the biological system (e.g., causes cell toxicity, inhibits an enzyme). | Test alternative water-miscible organic solvents like dimethylformamide (DMF), acetonitrile (ACN), or ethanol.[2][9] Alternatively, use the pH adjustment method, avoiding organic solvents altogether. See Protocol 2 . |
Quantitative Data Summary
The solubility of the dipeptide this compound is not widely reported. However, the solubility of its constituent amino acid, L-Isoleucine, can provide a useful reference point.
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| L-Isoleucine | Water | 25 | ~41.2 g/L (41.2 mg/mL) | |
| L-Isoleucine | 1 M NH₄OH | Room Temp. | ~50 g/L (50 mg/mL) with heat | |
| Co-Solvent Usage | ||||
| DMSO / DMF / ACN | Aqueous Buffer | Assay Dependent | Typically <5% (v/v), often <1% for cell-based assays | [2][3][5] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
This protocol is the primary recommended method for dissolving this compound.
-
Preparation : Allow the lyophilized this compound peptide to warm to room temperature in a desiccator before opening the vial.
-
Initial Dissolution : Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mM). Vortex or sonicate briefly until the peptide is completely dissolved, resulting in a clear solution.[6]
-
Dilution : Vigorously stir or vortex your target aqueous buffer (e.g., PBS, cell culture media).
-
Slow Addition : Add the concentrated DMSO-peptide stock solution dropwise to the stirring aqueous buffer to achieve the final desired concentration.
-
Final Check : Ensure the final solution is clear and free of particulates. The final concentration of DMSO should be kept as low as possible, ideally below 1%, to minimize potential effects on in vitro assays.[2]
-
Filtration (Optional) : For sterile applications, filter the final solution through a 0.22 µm syringe filter that is compatible with your final solvent composition.
Protocol 2: Solubilization using pH Adjustment
Use this method if organic solvents are incompatible with your assay.
-
Solubility Test : Before committing your entire sample, test the solubility of a small amount of this compound in your chosen acidic or basic solvent.
-
Acidic Dissolution : To create a positively charged peptide, attempt to dissolve the this compound in an acidic solution such as 10% acetic acid or 0.1% formic acid.[6]
-
Basic Dissolution : To create a negatively charged peptide, attempt to dissolve the this compound in a basic solution such as 10% ammonium (B1175870) bicarbonate (NH₄HCO₃) or 0.1 M NH₄OH.[2]
-
Dilution and Neutralization : Once dissolved, this stock can be diluted into the final assay buffer. Be aware that adding the acidic or basic stock to a neutral buffer will shift the pH back towards neutral, which may cause the peptide to precipitate. Perform this dilution slowly with vigorous stirring.
-
pH Verification : Check the pH of the final solution and adjust as necessary, ensuring it is within the acceptable range for your experiment.
Visualizations
Caption: Workflow for dissolving hydrophobic peptides like this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Prevention of Isoleucine-Containing Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of isoleucine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing isoleucine prone to aggregation?
A1: Isoleucine is a hydrophobic amino acid. Peptides with a high content of hydrophobic residues tend to aggregate in aqueous solutions to minimize the unfavorable interactions between these non-polar side chains and water. This process is primarily driven by the hydrophobic effect, where hydrophobic molecules self-associate to reduce the surface area exposed to water. This can lead to the formation of insoluble aggregates, including β-sheet-rich structures like amyloid fibrils.
Q2: What are the initial signs of peptide aggregation in my sample?
A2: The initial signs of peptide aggregation can range from subtle to obvious. Visually, you might observe cloudiness, haziness, or the formation of visible precipitates in your peptide solution. On a microscopic level, you might see an increase in light scattering. During experimental procedures like chromatography, you may notice the appearance of high molecular weight species or a loss of the main peptide peak.
Q3: Can lyophilization cause peptide aggregation?
A3: While lyophilization is a standard method for stabilizing peptides for long-term storage, the process itself, particularly the reconstitution of the lyophilized powder, can be a critical step where aggregation occurs. Stresses during freezing and drying can sometimes induce conformational changes that predispose the peptide to aggregate upon re-solubilization.
Q4: How does pH influence the aggregation of isoleucine-containing peptides?
A4: The pH of the solution plays a crucial role in peptide solubility and aggregation. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. At the pI, electrostatic repulsion between peptide molecules is minimal, which can facilitate aggregation. Adjusting the pH of the solution to be at least 2 units away from the pI can increase the net charge of the peptide, enhancing electrostatic repulsion and thereby improving solubility and reducing aggregation.
Q5: Are there any chemical modifications that can reduce the aggregation propensity of my peptide?
A5: Yes, several chemical modifications can be employed. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, can increase the hydrodynamic radius and solubility of the peptide, sterically hindering aggregation. Additionally, substituting specific amino acid residues can be effective. For instance, replacing an aggregation-prone hydrophobic residue with a more hydrophilic one or a "gatekeeper" residue like proline can disrupt the formation of secondary structures that lead to aggregation. During solid-phase peptide synthesis, the incorporation of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt inter-chain hydrogen bonding that leads to aggregation on the resin.[1]
Troubleshooting Guides
Problem: My lyophilized isoleucine-containing peptide will not dissolve.
Possible Cause: The peptide has low intrinsic solubility in the chosen solvent due to its hydrophobic nature.
Solutions:
-
Initial Solvent Selection:
-
For peptides with a net positive charge: Attempt to dissolve in sterile, distilled water. If unsuccessful, try a dilute aqueous solution of acetic acid (10-30%) or formic acid (0.1%).
-
For peptides with a net negative charge: Attempt to dissolve in sterile, distilled water. If that fails, try a dilute aqueous solution of ammonium (B1175870) hydroxide (B78521) (<50 μL of a 1% solution) or ammonium bicarbonate (10%).
-
For neutral or highly hydrophobic peptides: Dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN). Once dissolved, slowly add the aqueous buffer of your choice to the desired concentration. Be mindful that high concentrations of organic solvents may be incompatible with biological assays.
-
-
Physical Assistance:
-
Sonication: Use a bath sonicator to gently agitate the solution. This can help to break up small aggregates and facilitate dissolution.
-
Warming: Gently warm the solution to a temperature below 40°C. However, be cautious as excessive heat can degrade the peptide.
-
-
Use of Denaturants (as a last resort for non-biological applications):
-
Chaotropic agents like 6 M guanidine (B92328) hydrochloride (Gdn-HCl) or 8 M urea (B33335) can be used to solubilize highly aggregated peptides. Note that these will denature the peptide and are generally not suitable for functional assays.
-
Problem: My peptide solution becomes cloudy or forms a precipitate over time.
Possible Cause: The peptide is aggregating in solution due to environmental factors or concentration.
Solutions:
-
Optimize Peptide Concentration: Work with the lowest feasible peptide concentration for your experiment. Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Adjust Solution pH: Ensure the pH of your buffer is at least 2 units away from the peptide's isoelectric point (pI).
-
Incorporate Excipients: Add stabilizing excipients to your buffer. The choice and concentration of the excipient are critical and may require some optimization.
Quantitative Data on Anti-Aggregation Excipients
The following table summarizes common excipients used to prevent peptide aggregation, along with their typical concentration ranges. The optimal concentration is peptide-dependent and should be determined empirically.
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20 (Tween 20) | 0.01% - 0.1% (w/v) | Reduce surface adsorption and aggregation at interfaces. |
| Polysorbate 80 (Tween 80) | 0.01% - 0.1% (w/v) | Reduce surface adsorption and aggregation at interfaces. | |
| Pluronic F-68 | 0.1% - 1% (w/v) | Stabilize proteins against agitation-induced aggregation. | |
| Sugars/Polyols | Sucrose | 5% - 10% (w/v) | Preferential exclusion, leading to a stabilizing hydration shell around the peptide. |
| Trehalose | 5% - 10% (w/v) | Similar to sucrose, provides stabilization during lyophilization and in solution. | |
| Mannitol | 2% - 5% (w/v) | Often used as a bulking agent in lyophilization; can also have a stabilizing effect. | |
| Amino Acids | L-Arginine | 50 mM - 500 mM | Suppresses aggregation by interacting with hydrophobic and charged residues.[2] |
| L-Glutamic Acid | 50 mM (in combination with Arginine) | Works synergistically with arginine to increase solubility. | |
| Glycine | 100 mM - 250 mM | Can reduce aggregation, though the mechanism is not fully understood. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Encapsulates hydrophobic side chains, preventing intermolecular interactions.[3] |
Experimental Protocols for Aggregation Analysis
Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in sterile water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer.
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer. A final concentration of 20-25 µM ThT in each well is common.[4]
-
In the 96-well plate, add your peptide solution and the ThT working solution to each well. Include a negative control containing only the buffer and ThT.
-
Seal the plate to prevent evaporation.
-
Incubate the plate under conditions that may promote aggregation (e.g., 37°C with intermittent shaking).
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[4]
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of dimers, trimers, and higher-order aggregates.
Materials:
-
Peptide solution
-
SEC column with an appropriate molecular weight range
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (a buffer that does not promote aggregation, e.g., phosphate (B84403) buffer with an appropriate salt concentration)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare your peptide sample by dissolving it in the mobile phase. Centrifuge the sample to remove any large, insoluble particles.
-
Inject a known volume of the peptide solution onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).
-
Aggregates, being larger, will elute earlier than the monomeric peptide.
-
Integrate the peak areas corresponding to the monomer and the aggregates to determine the relative percentage of each species.
Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Materials:
-
Peptide solution
-
DLS instrument
-
Low-volume cuvette
-
Filtered (0.22 µm) buffer
Procedure:
-
Prepare your peptide solution in a filtered buffer to eliminate dust and other contaminants.
-
Transfer the solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the buffer viscosity and refractive index.
-
Perform the measurement. The instrument will report the size distribution of particles in the solution. An increase in the average particle size or the appearance of a population of larger particles over time is indicative of aggregation.
Visual Workflows and Logical Relationships
Caption: A decision workflow for solubilizing isoleucine-containing peptides.
Caption: A workflow for selecting an appropriate aggregation analysis method.
References
- 1. juliet84.free.fr [juliet84.free.fr]
- 2. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IE63649B1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 4. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Optimizing Mass Spectrometry for Ile-Ile Detection
Welcome to the technical support center for optimizing mass spectrometry parameters for the detection of the dipeptide Isoleucyl-Isoleucine (Ile-Ile). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound using mass spectrometry?
The main challenge lies in distinguishing this compound from its isomer, Leucyl-Leucine (Leu-Leu), and other isobaric dipeptides. Since Isoleucine (Ile) and Leucine (B10760876) (Leu) have the exact same mass, their corresponding dipeptides are also isobaric, making them difficult to differentiate by mass alone.[1][2] Therefore, chromatographic separation and/or specific fragmentation patterns in tandem mass spectrometry (MS/MS) are crucial for unambiguous identification.
Q2: Which ionization technique is recommended for this compound analysis, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?
Both ESI and MALDI can be used for peptide analysis.[3][4] However, ESI is more commonly coupled with liquid chromatography (LC) for the analysis of small molecules like dipeptides in complex mixtures, as it ionizes analytes directly from the liquid phase.[3][5] MALDI is also a soft ionization technique but is often used for analyzing larger molecules and can be less amenable to high-throughput quantitative analysis from complex liquid samples.[6] For quantitative analysis of this compound in biological samples, LC-ESI-MS/MS is generally the preferred method.
Q3: What are the expected precursor ions for this compound in positive and negative ion modes?
In positive ion mode, the expected precursor ion for this compound is the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. The choice of polarity depends on the sample matrix and the desired sensitivity, though positive mode is more common for peptides.[5]
Q4: How can I differentiate this compound from its isomers using MS/MS?
Differentiation is possible through collision-induced dissociation (CID) fragmentation patterns. Isoleucine has a characteristic fragmentation pathway that can lead to a diagnostic ion at m/z 69, which is much more abundant for isoleucine than for leucine.[1][3] By targeting this and other subtle differences in the fragmentation spectra, it is possible to distinguish between this compound and its isomers.
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Suboptimal Ionization Parameters | Optimize ESI source parameters such as spray voltage, capillary temperature, nebulizer gas flow, and sheath gas flow. Start with general parameters for small peptides and fine-tune for this compound.[4][7] | Efficient ionization is critical for generating a strong signal. These parameters directly influence the desolvation and ionization of the analyte. |
| Ion Suppression | Conduct a post-column infusion experiment to check for ion suppression from matrix components. If suppression is observed, improve sample cleanup (e.g., using solid-phase extraction), or adjust the LC gradient to separate this compound from the interfering compounds.[8][9][10] | Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a reduced signal.[11][12] |
| Incorrect MS Method Settings | Verify that the correct precursor ion m/z for this compound is being targeted in the MS method. Ensure the polarity (positive or negative ion mode) is set correctly. | The mass spectrometer will not detect the analyte if it is not looking for the correct mass or charge. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions to prevent degradation of the dipeptide. | Analyte degradation will naturally lead to a decrease in signal intensity.[13] |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations. A dirty source can significantly reduce sensitivity.[14] | Contaminants can build up over time and physically obstruct the ion path or create interfering signals. |
Issue 2: Inability to Distinguish this compound from Isobaric Peptides
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inadequate Chromatographic Separation | Optimize the LC method. Use a high-resolution column and a shallow gradient to achieve baseline separation of isomeric dipeptides. | Chromatographic separation is the most reliable way to differentiate isomers before they enter the mass spectrometer.[2] |
| Non-optimal Collision Energy | Perform a collision energy optimization experiment. Vary the collision energy to find the value that produces the most informative and unique fragment ions for this compound, such as the characteristic m/z 69 ion for isoleucine.[1][3] | The fragmentation pattern is highly dependent on the collision energy. Too little energy will result in insufficient fragmentation, while too much can lead to excessive fragmentation and loss of characteristic ions. |
| Low Resolution MS/MS Scan | Ensure that the MS/MS scans are being acquired with sufficient resolution to accurately determine the m/z of the fragment ions. | High resolution can help to resolve fragment ions with very similar masses. |
| Incorrect Fragmentation Data Interpretation | Manually inspect the MS/MS spectra for the presence of known diagnostic fragment ions for isoleucine. Do not rely solely on automated software for identification of isomers. | Automated software may not always be able to correctly identify subtle differences in fragmentation patterns between isomers.[1] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Dipeptide Analysis
This protocol provides a starting point for developing a method for this compound detection. Optimization will be required.
-
Sample Preparation:
-
Perform protein precipitation for plasma or serum samples using a 3:1 ratio of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 2% B, ramp to 30% B over 10 minutes, then ramp to 95% B and hold for 2 minutes, followed by re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z of [this compound+H]⁺.
-
Product Ions (Q3): Monitor for characteristic fragment ions. A starting point would be to look for the immonium ion of isoleucine (m/z 86) and its characteristic fragment (m/z 69).
-
Spray Voltage: 3500 V.
-
Capillary Temperature: 325 °C.
-
Nebulizer Gas: Nitrogen, 40 psi.
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 10-30 eV.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrum : Peptide Analysis via MALDI and ESI [genosphere-biotech.com]
- 5. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]
- 6. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Troubleshooting Low Yield in Ile-Ile Solid-Phase Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields, specifically during the synthesis of peptides containing the challenging isoleucine-isoleucine (Ile-Ile) sequence.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound solid-phase synthesis?
Low yields in dipeptide synthesis involving the sterically hindered amino acid isoleucine can arise from several factors[1]. The most common issues include:
-
Incomplete Coupling Reactions: The bulky β-branched side chain of isoleucine presents significant steric hindrance, which can physically obstruct the approach of the activated amino acid, leading to slowed or incomplete peptide bond formation[1][2][3].
-
Incomplete Fmoc Deprotection: In some cases, especially in sequences prone to aggregation, the removal of the Fmoc protecting group can be inefficient, leaving the N-terminus blocked for the subsequent coupling step[4].
-
Peptide Aggregation: Hydrophobic sequences, such as those containing multiple isoleucine residues, have a tendency to aggregate on the resin. This clumping of peptide chains can make reactive sites inaccessible to reagents, hindering both coupling and deprotection steps[1][5].
-
Side Reactions: Unwanted chemical reactions can occur during synthesis, which will reduce the yield of the desired peptide product. Common side reactions in Fmoc-based SPPS include aspartimide formation, though this is not specific to this compound sequences[6][7].
-
Premature Chain Termination: A failed coupling or deprotection step can lead to the termination of the growing peptide chain, resulting in truncated sequences and a lower yield of the full-length product[1].
Q2: How can I identify the cause of low yield in my this compound synthesis?
A systematic approach is crucial for diagnosing the root cause of low yield[5]. Here’s a suggested workflow:
-
Analyze the Crude Product: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the resulting crude product by mass spectrometry (MS) and HPLC[5].
-
Presence of Deletion Sequences: Mass peaks corresponding to the mass of the peptide minus an isoleucine residue indicate incomplete coupling.
-
Presence of Starting Materials: If you detect the mass of the peptide with the N-terminal protecting group still attached, this points to incomplete deprotection in the final step or inefficient cleavage.
-
Broad or Multiple Peaks in HPLC: This can suggest aggregation or the presence of various truncated sequences.
-
-
Monitor Coupling and Deprotection Steps:
-
Kaiser Test (Ninhydrin Test): Use this colorimetric test to check for the presence of free primary amines after each coupling step. A positive result (blue beads) indicates that the coupling reaction is incomplete[5].
-
UV Monitoring of Deprotection: If your synthesizer is equipped with a UV detector, you can monitor the release of the Fmoc group during the deprotection step to ensure it goes to completion[8].
-
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to low yield in this compound synthesis.
Issue: Incomplete Coupling of Isoleucine
Symptoms:
-
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion of an isoleucine residue.
-
A positive Kaiser test (blue beads) after the coupling step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance [1][2] | Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[1][2] Double Couple: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[2][9] Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can improve reaction kinetics.[9] |
| Peptide Aggregation [5] | Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures. Incorporate Pseudoproline Dipeptides: If the sequence allows, using a pseudoproline dipeptide can help to break up aggregation-prone sequences.[5] Elevated Temperature: Increasing the reaction temperature can sometimes improve coupling efficiency, but should be used with caution as it can also increase the risk of side reactions.[8] |
| Inefficient Activation | Change Coupling Reagent: If using a standard carbodiimide-based activator, consider switching to a more potent phosphonium- or aminium-based reagent like PyBOP®, HBTU, or HATU. |
Issue: Incomplete Fmoc Deprotection
Symptoms:
-
Mass spectrometry of the crude product shows the presence of Fmoc-protected peptide.
-
Slow or incomplete release of the Fmoc group as observed by UV monitoring.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation [4][10] | Use a Stronger Base: Consider replacing piperidine (B6355638) with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection step.[11] Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection.[2] |
| Poor Resin Swelling | Ensure Adequate Swelling: Before starting the synthesis, ensure the resin is fully swollen in an appropriate solvent like DCM or DMF.[12] |
Experimental Protocols
Protocol: Double Coupling of Fmoc-L-Isoleucine
This protocol describes a double coupling procedure to improve the incorporation of the sterically hindered amino acid, isoleucine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Isoleucine
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Syringe or reaction vessel with a frit
Procedure:
-
First Coupling: a. Dissolve Fmoc-L-Isoleucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours with gentle agitation[2]. d. Drain the reaction vessel. e. Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Kaiser Test (Optional but Recommended): a. Take a small sample of the resin beads. b. Perform a Kaiser test to check for the presence of free primary amines. If the test is negative (beads remain yellow), the coupling is likely complete. If the beads turn blue, proceed with the second coupling.
-
Second Coupling: a. Repeat steps 1a-1d to perform a second coupling reaction. b. Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove any residual reagents before proceeding to the next deprotection step.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Solid-Phase Peptide Synthesis Cycle for this compound
Caption: The iterative cycle of deprotection, washing, and coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. biotage.com [biotage.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
stability issues of Ile-Ile in different buffer conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the dipeptide Isoleucyl-Isoleucine (Ile-Ile) in various buffer conditions. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Q1: I observed precipitation after dissolving this compound in my buffer. What is the cause and how can I resolve it?
A1: Precipitation of this compound is often related to its solubility limits being exceeded in a particular buffer condition. The hydrophobic nature of the isoleucine side chains can contribute to aggregation and precipitation, especially at high concentrations or under certain pH and ionic strength conditions.[1][2]
Troubleshooting Steps:
-
Verify Concentration: Ensure the intended concentration of this compound does not exceed its solubility in the chosen buffer. It may be necessary to prepare a more dilute solution.
-
pH Adjustment: The net charge of a peptide influences its solubility.[3] Adjusting the pH of the buffer to a value where this compound has a net charge may improve solubility. A pH screening study is recommended.
-
Initial Dissolution: For highly hydrophobic peptides, initial reconstitution in a small amount of an organic solvent like DMSO before dilution in the aqueous buffer can be effective.[4] However, ensure the final concentration of the organic solvent is compatible with your experimental assay.
-
Temperature: Ensure the dissolution is performed at a suitable temperature. While higher temperatures can sometimes increase solubility, they can also accelerate degradation.[5]
-
Buffer Choice: Certain buffers can influence peptide solubility.[2][6] Consider screening different buffer systems if precipitation persists.
Q2: My this compound solution is showing a gradual loss of concentration over time, as determined by HPLC. What could be happening?
A2: A gradual loss of this compound concentration can be attributed to several factors, including degradation (e.g., hydrolysis) or adsorption to container surfaces.[4]
Troubleshooting Steps:
-
Optimize Storage Conditions: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C in aliquots is preferable to minimize freeze-thaw cycles which can promote degradation and aggregation.[4]
-
pH Optimization: Extreme pH conditions can accelerate the hydrolysis of the peptide bond.[4][5] Maintaining a pH in the range of 5-7 is generally recommended for optimal peptide stability.[4]
-
Use Low-Binding Containers: Peptides can adsorb to the surfaces of plastic or glass vials. Using low-protein-binding microcentrifuge tubes or vials can mitigate this issue.[4]
-
Buffer Selection: The choice of buffer can impact the rate of hydrolysis.[1] It is advisable to consult literature or perform a stability study to select a buffer that minimizes degradation for your specific experimental conditions.
Q3: I see unexpected peaks in my HPLC analysis of an aged this compound solution. What are they?
A3: The appearance of new peaks in an HPLC chromatogram typically indicates the formation of degradation products.[4] For a dipeptide like this compound, the most common degradation pathway is hydrolysis of the peptide bond.
Potential Degradation Products:
-
Isoleucine: The primary degradation product would be the individual amino acid, isoleucine, resulting from the cleavage of the peptide bond.
-
Cyclic Dipeptide (Diketopiperazine): Dipeptides can also undergo intramolecular cyclization to form diketopiperazines.[7]
Analytical Confirmation:
-
To confirm the identity of these unexpected peaks, it is recommended to use mass spectrometry (MS) coupled with HPLC.[8][9] This will allow for the determination of the molecular weight of the degradation products.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for storing aqueous solutions of this compound?
A4: For most peptides, a slightly acidic to neutral pH range of 5-7 is generally considered optimal for storage to minimize degradation pathways like hydrolysis.[4][10] Extreme acidic or basic conditions can catalyze the cleavage of the peptide bond.[5][7]
Q5: Which buffer is best for my experiments with this compound?
A5: The ideal buffer depends on the specific requirements of your experiment. However, for general use and to maintain stability, common choices include:
-
Phosphate-Buffered Saline (PBS): Widely used for biological applications at a physiological pH of around 7.4.[4]
-
Acetate or Citrate Buffers: These can be effective for maintaining a slightly acidic pH (around 5-6), which may offer enhanced stability against hydrolysis for some peptides.[4]
It is highly recommended to perform a buffer screening study to identify the optimal buffer for your specific application and desired shelf-life.[4]
Q6: How does temperature affect the stability of this compound solutions?
A6: Temperature is a critical factor in peptide stability.[5]
-
Elevated Temperatures: Increased temperatures significantly accelerate the rate of chemical degradation, including hydrolysis.[5][7]
-
Low Temperatures: Storing this compound solutions at lower temperatures (2-8°C for short-term, -20°C or -80°C for long-term) is crucial for preserving their integrity.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to aggregation and degradation.[4] It is best practice to store the peptide in single-use aliquots.
Q7: Is this compound susceptible to oxidation?
A7: The amino acid isoleucine does not have a side chain that is highly susceptible to oxidation, unlike methionine or cysteine.[4][11] Therefore, oxidation is not considered a primary degradation pathway for this compound under typical experimental conditions. However, it is always good practice to protect peptide solutions from excessive exposure to light and atmospheric oxygen.
Data Presentation
Table 1: Summary of Buffer Conditions and Their Potential Impact on this compound Stability
| Buffer Component | pH Range | Ionic Strength | Potential Impact on this compound Stability | Recommendations |
| Acetate | 3.6 - 5.6 | Variable | Can provide good stability against hydrolysis in the slightly acidic range. | Recommended for stability studies and formulations where a pH of 5-6 is desired. |
| Citrate | 3.0 - 6.2 | Variable | Similar to acetate, can offer protection against hydrolysis.[4] | A good candidate for screening studies to find optimal pH. |
| Phosphate (B84403) (PBS) | 5.8 - 8.0 | Typically ~150 mM | Widely used for physiological compatibility. However, phosphate ions can sometimes catalyze peptide degradation.[1] | Use with caution for long-term storage; verify stability for your specific conditions. |
| Tris | 7.5 - 9.0 | Variable | Generally used at slightly alkaline pH. Prolonged exposure to pH > 8 should be avoided as it can accelerate degradation. | Not generally recommended for long-term storage of peptides unless required by the experiment. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Selected Buffer
This protocol outlines a general method for evaluating the stability of this compound over time in a specific buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Lyophilized this compound
-
High-purity water
-
Selected buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210-220 nm)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or temperature-controlled chamber
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Working Solution Preparation: Dilute the this compound stock solution into the chosen buffer to the final desired concentration (e.g., 100 µg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This serves as the baseline (T=0) measurement.
-
Incubation:
-
Divide the remaining working solution into several low-protein-binding tubes, creating aliquots for each time point.
-
Incubate the aliquots at a selected temperature (e.g., 4°C, 25°C, or an elevated temperature for accelerated stability studies).
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from incubation.
-
HPLC Analysis: Analyze the aliquot by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing common stability issues encountered with this compound solutions.
Caption: Diagram illustrating the primary hydrolytic degradation pathway of the this compound dipeptide.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijsra.net [ijsra.net]
- 10. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Crystallization of Ile-Ile
Welcome to the technical support center for the crystallization of the dipeptide Isoleucyl-Isoleucine (Ile-Ile). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is crystallizing this compound challenging?
A1: Crystallizing dipeptides like this compound can be challenging due to their small size, conformational flexibility, and the potential for forming amorphous precipitates or oils. The hydrophobic nature of the isoleucine side chains can also lead to aggregation, which can interfere with the ordered packing required for crystal formation.
Q2: What are the known crystal forms of L-Ile-L-Ile?
A2: L-Ile-L-Ile has been successfully crystallized in four different protonation states: a cation, a zwitterion, an anion, and a dimeric cation where two peptide molecules share a positive charge. Each form is obtained under specific pH and solvent conditions.
Q3: What is the importance of peptide purity for crystallization?
A3: High purity is crucial for successful crystallization. Impurities can interfere with the crystal lattice formation, leading to small, poorly formed crystals, or preventing crystallization altogether. For most peptide crystallization experiments, a purity of at least 95% is recommended.
Q4: How does temperature affect this compound crystallization?
A4: Temperature influences the solubility of this compound and the kinetics of nucleation and crystal growth. Experimenting with different temperatures (e.g., 4°C, room temperature, and higher temperatures) can be a critical step in optimizing crystal growth. For instance, the crystallization of the anionic form of L-Ile-L-Ile is performed at a low temperature (250 K).
Q5: What are common crystallization methods suitable for this compound?
A5: Common methods for small molecule crystallization, such as slow evaporation, vapor diffusion, and microbatch techniques, are all applicable to this compound. The choice of method will depend on the specific protonation state you are targeting and the solvent system being used.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form, Clear Solution Remains | - Solution is undersaturated.- Nucleation barrier is too high. | - Slowly evaporate the solvent to increase the concentration.- Try a different, less-solubilizing solvent or a mixture of solvents.- Introduce a seed crystal if available.- Scratch the side of the crystallization vessel with a glass rod to create nucleation sites. |
| Amorphous Precipitate Forms | - Supersaturation is too high, leading to rapid precipitation.- Incorrect solvent or pH. | - Decrease the concentration of the peptide or the precipitant.- Slow down the rate of solvent evaporation or vapor diffusion.- Screen a wider range of pH values and solvent systems. |
| Oil Formation ("Oiling Out") | - The peptide is coming out of solution above its melting point in that particular solvent system.- High concentration of impurities. | - Try a different solvent or a solvent/anti-solvent system.- Lower the temperature of the crystallization experiment.- Further purify the this compound sample. |
| Formation of Very Small Crystals | - High rate of nucleation.- Insufficient time for crystal growth. | - Decrease the level of supersaturation.- Optimize the temperature to slow down nucleation.- Use seeding with a smaller number of seed crystals. |
| Crystals are Unstable or Redissolve | - Changes in temperature or solvent composition.- The crystal form is a metastable polymorph. | - Ensure a stable temperature environment for crystallization and storage.- Carefully handle crystals during mounting for analysis to prevent solvent loss.- Screen for conditions that yield a more thermodynamically stable crystal form. |
Experimental Protocols
The following protocols are based on the successful crystallization of L-Ile-L-Ile in its different protonation states as described by Görbitz (2004).
General Workflow for Crystallization Screening
Technical Support Center: Accurate Quantification of Ile-Ile
Welcome to the technical support center for the accurate quantification of the dipeptide Isoleucyl-Isoleucine (Ile-Ile). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately quantifying this compound?
A1: The main difficulty lies in distinguishing this compound from its isomers, particularly Leucyl-Leucine (Leu-Leu), Isoleucyl-Leucine (Ile-Leu), and Leucyl-Isoleucine (Leu-Ile). Since Isoleucine (Ile) and Leucine (Leu) are isobaric amino acids (they have the same mass), their corresponding dipeptides are also isobaric. This means they cannot be differentiated by mass spectrometry (MS) alone, necessitating high-resolution chromatographic separation.[1][2]
Q2: What is the recommended analytical technique for accurate this compound quantification?
A2: The gold standard for accurate quantification of peptides like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Stable Isotope Dilution (SID).[3][4][5] This approach combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision.[4][6]
Q3: Why is a stable isotope-labeled internal standard crucial for this analysis?
A3: A stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is chemically identical to the analyte but has a different mass. Adding a known amount of this standard to your samples at the beginning of the workflow allows you to correct for variability during sample preparation, chromatography, and ionization, which significantly improves the accuracy and reproducibility of quantification.[4][5][7]
Q4: Can I use an analog peptide as an internal standard?
A4: While a stable isotope-labeled version of the analyte is ideal, a closely related analog peptide can be used if a labeled standard is unavailable. However, it's important to ensure that the analog has similar chromatographic behavior and ionization efficiency to the analyte. The data should be carefully validated to confirm that the analog provides adequate correction.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Chromatographic Resolution of Isomeric Dipeptides
Symptom: Co-elution or partial co-elution of this compound with Leu-Leu, Ile-Leu, or Leu-Ile, leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | Screen different reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl). The choice of stationary phase can significantly impact the separation of isomers.[8] |
| Suboptimal Mobile Phase Conditions | Optimize the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH values. Adjusting the pH can alter the charge state of the peptides and improve separation. |
| Inefficient Gradient Elution | Refine the gradient profile. A shallower gradient around the elution time of the isomers can enhance resolution. Consider using a multi-step gradient. |
| Low Separation Power | Employ Ultra-High-Performance Liquid Chromatography (UHPLC) instead of conventional HPLC. The smaller particle size of UHPLC columns provides significantly higher separation efficiency, which is often necessary for resolving isomers.[1] |
Issue 2: Inaccurate Quantification due to Isobaric Interference
Symptom: The quantified amount of this compound is inconsistent or inaccurate, even with good chromatography. This may be due to co-eluting compounds that have the same mass as the analyte.[9][10]
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Isobaric Contaminants | Enhance sample cleanup procedures. Techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[11] |
| In-source Fragmentation | Optimize the cone voltage in the mass spectrometer to minimize in-source fragmentation of interfering compounds, which can generate ions with the same m/z as the target analyte.[10] |
| MS/MS Interference | If a fragment ion used for quantification is not unique to this compound, select a different, more specific fragment ion. Perform a full scan MS/MS of both the analyte and potential interferences to identify unique transitions. |
| High Sample Complexity | Introduce a second dimension of liquid chromatography (2D-LC) for enhanced separation and removal of interferences before MS analysis.[8] |
Issue 3: Signal Suppression or Enhancement
Symptom: The signal intensity of the analyte and/or internal standard is unexpectedly low (suppression) or high (enhancement), leading to poor accuracy and reproducibility. This is often caused by matrix effects.[11][12]
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Improve sample preparation to remove interfering matrix components.[11] Diluting the sample can also mitigate matrix effects, but ensure the analyte concentration remains within the instrument's linear range. |
| Co-eluting Compounds | Adjust the chromatographic method to separate the analyte from the interfering compounds. |
| Ionization Source Contamination | Clean the ion source of the mass spectrometer regularly to prevent the buildup of contaminants that can affect ionization efficiency. |
| Inappropriate Internal Standard | Ensure the use of a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for matrix effects.[4][7] |
Experimental Protocols
Protocol: Quantification of this compound by LC-MS/MS with Stable Isotope Dilution
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
To 100 µL of your sample (e.g., plasma, tissue homogenate), add a known concentration of the stable isotope-labeled this compound internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A high-resolution reversed-phase UHPLC column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of this compound and its isomers. For example, 5-25% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard (labeled this compound). These transitions should be determined by infusing pure standards.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical parameters and expected performance for an LC-MS/MS method for this compound quantification.
| Parameter | Typical Value/Range |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Retention Time Reproducibility (% RSD) | < 2% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. IsobaricQuant enables cross-platform quantification, visualization, and filtering of isobarically-labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gentechscientific.com [gentechscientific.com]
- 12. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ile-Ile Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Isoleucyl-Isoleucine (Ile-Ile) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound peptide synthesized by Solid-Phase Peptide Synthesis (SPPS)?
A1: Crude peptide preparations from SPPS can contain various impurities.[1][2] For a dipeptide like this compound, common impurities include:
-
Deletion Sequences: Peptides missing one of the isoleucine residues (e.g., a single isoleucine).[1]
-
Truncated Sequences: Shorter peptide fragments that arise from premature termination of the synthesis.[1]
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains or termini.[2]
-
Reagent Adducts: By-products from the reagents used during synthesis and cleavage can associate with the peptide.[1]
-
Racemized/Epimerized Peptides: Changes in the stereochemistry of the isoleucine residues.[1]
Q2: What is the recommended primary purification method for crude this compound peptide?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides like this compound.[2][3][4] This technique separates the peptide from its impurities based on hydrophobicity.[5][6] Given that this compound is a highly hydrophobic dipeptide (GRAVY score of 4.5), RP-HPLC is particularly well-suited for its purification.[7][8]
Q3: How do I choose the right RP-HPLC column for this compound purification?
A3: For a hydrophobic dipeptide like this compound, a C18 or C8 stationary phase is recommended.[5]
-
C18 columns have longer alkyl chains and provide greater retention, which can be beneficial for separating closely related hydrophobic impurities.[5]
-
C8 columns have shorter alkyl chains and are also suitable, potentially offering better resolution for highly hydrophobic peptides that might be too strongly retained on a C18 column.[5] The pore size of the stationary phase should be around 100 Å to 300 Å to allow for optimal interaction between the dipeptide and the stationary phase.[5][9]
Q4: What are the typical mobile phases used for RP-HPLC purification of this compound?
A4: A standard mobile phase system for peptide purification consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[10] TFA acts as an ion-pairing agent to improve peak shape and resolution.[5]
Q5: Can I use other purification methods besides RP-HPLC?
A5: Yes, other methods can be used, often in combination with RP-HPLC for a multi-step purification strategy if very high purity is required.[4] These include:
-
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge.[6][11] This can be a useful initial "capturing" step to remove bulk impurities before a final "polishing" step with RP-HPLC.[4]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and can be used to remove very large or very small impurities.[3]
-
Crystallization: Can be a cost-effective and scalable method, but developing a suitable crystallization process can be challenging.[12]
Troubleshooting Guides
RP-HPLC Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Broadening or Tailing) | Peptide aggregation on the column.[10][12] | Reduce the sample load on the column.[10] Dissolve the sample in a small amount of organic solvent (e.g., acetonitrile) before injection.[10] |
| Secondary interactions with column silanols. | Ensure the mobile phase has a low pH (e.g., using 0.1% TFA) to protonate the silanols and minimize these interactions.[10] | |
| Column overload.[10] | Reduce the amount of sample injected onto the column.[10] | |
| Poor Resolution Between this compound and Impurities | The gradient is too steep. | Use a shallower gradient during the elution of the main peak to improve separation.[10] |
| Inappropriate stationary phase. | If a C18 column is not providing sufficient resolution, try a C8 or a Phenyl column.[10] | |
| Low Peptide Recovery | Peptide precipitation in the sample or on the column. | Ensure the peptide is fully dissolved in the injection solvent. Consider adding a small amount of organic solvent to the sample.[12] |
| Peptide adsorption to vials or tubing. | Use low-adsorption vials and tubing.[12] | |
| Incomplete elution from the column. | Increase the final percentage of the organic mobile phase (Mobile Phase B) at the end of the gradient. | |
| No Peptide Elutes from the Column | The peptide is too hydrophobic and irreversibly bound to the column. | Try a column with a less hydrophobic stationary phase (e.g., C8 or C4). Increase the strength of the organic mobile phase (e.g., use isopropanol (B130326) instead of acetonitrile). |
| Column is clogged. | Filter the sample before injection.[13] Follow the manufacturer's instructions for column washing and regeneration.[12] |
Experimental Protocols
General Protocol for RP-HPLC Purification of Crude this compound Peptide
This protocol provides a general starting point for the purification of crude this compound peptide. Optimization will likely be required for specific crude samples.
1. Materials and Equipment:
-
Crude this compound peptide
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 or C8 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Analytical RP-HPLC system for purity analysis
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of Mobile Phase B can be added.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[12]
4. Preparative RP-HPLC:
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. A starting point for a hydrophobic dipeptide like this compound could be a gradient from 5% to 50% Mobile Phase B over 30-40 minutes.[12]
-
Monitor the elution at 210-220 nm.[2]
-
Collect fractions corresponding to the main product peak.
5. Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC with a similar mobile phase system but on an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) and a lower flow rate (e.g., 1 mL/min).[12]
-
Pool the fractions that meet the desired purity level (e.g., >95%).
6. Lyophilization:
-
Freeze the pooled, pure fractions.
-
Lyophilize the frozen fractions to obtain the purified this compound peptide as a white powder.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Purification & Isolation [cem.com]
- 4. polypeptide.com [polypeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. gilson.com [gilson.com]
- 7. novoprolabs.com [novoprolabs.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Purification Methods [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Enzymatic Cleavage of Ile-Ile and Leu-Leu Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic cleavage of dipeptides is a fundamental process in protein metabolism, cellular signaling, and drug action. Understanding the substrate specificity of peptidases is crucial for developing novel therapeutics and diagnostic tools. This guide provides a comparative analysis of the enzymatic cleavage of two closely related dipeptides: Isoleucyl-Isoleucine (Ile-Ile) and Leucyl-Leucine (Leu-Leu). While both are composed of hydrophobic, isomeric amino acids, subtle structural differences can influence their susceptibility to enzymatic hydrolysis.
Structural Differences: this compound vs. Leu-Leu
Isoleucine and leucine (B10760876) are isomers, meaning they have the same chemical formula (C₆H₁₃NO₂) but different structural arrangements. Leucine has a branched side chain at the γ-carbon, while isoleucine's side chain is branched at the β-carbon. This seemingly minor difference can impact how these dipeptides fit into the active site of an enzyme, potentially affecting the rate of cleavage.
Enzymatic Cleavage: A Qualitative Comparison
Several studies on leucine aminopeptidases (LAPs) indicate a broader specificity that includes the hydrolysis of peptides with N-terminal leucine.[1] Some research suggests that chymotrypsin, another type of protease, also shows a slightly reduced efficiency in cleaving C-terminal to isoleucine compared to leucine. This is attributed to the β-carbon branching of isoleucine, which may create steric hindrance within the enzyme's active site.
It is important to note that the inability to easily distinguish between isoleucine and leucine using standard mass spectrometry techniques underscores their similar chemical properties, which can translate to similar, though not identical, behavior as enzyme substrates.[2]
Quantitative Data on Enzymatic Cleavage
A comprehensive search of the scientific literature did not yield specific kinetic parameters (Km and kcat) for the enzymatic hydrolysis of this compound and Leu-Leu dipeptides by a particular enzyme. This data is essential for a precise quantitative comparison. The following table is presented as a template for researchers to populate with their own experimental data.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| e.g., Leucine Aminopeptidase (B13392206) | This compound | Data not available | Data not available | Data not available | |
| e.g., Leucine Aminopeptidase | Leu-Leu | Data not available | Data not available | Data not available |
Note: The absence of published data highlights a knowledge gap and an opportunity for further research in this area.
Experimental Protocols
The following is a generalized protocol for comparing the enzymatic cleavage of this compound and Leu-Leu using a purified peptidase and High-Performance Liquid Chromatography (HPLC) to monitor the reaction.
Objective: To determine and compare the kinetic parameters (Km and kcat) for the enzymatic hydrolysis of this compound and Leu-Leu.
Materials:
-
Purified peptidase (e.g., Leucine Aminopeptidase)
-
This compound dipeptide standard
-
Leu-Leu dipeptide standard
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., Acetonitrile/Water gradient with 0.1% TFA)
Procedure:
-
Substrate and Enzyme Preparation: Prepare stock solutions of this compound and Leu-Leu in the reaction buffer. Prepare a working solution of the purified peptidase in the same buffer.
-
Enzyme Assay:
-
Set up a series of reactions with varying concentrations of each dipeptide substrate (e.g., 0.1 mM to 10 mM).
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of the enzyme to each substrate solution.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched reaction samples by HPLC to separate the dipeptide substrate from the resulting amino acid products.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the corresponding amino acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Determine the catalytic efficiency (kcat/Km) for each dipeptide.
-
Visualizations
Below are diagrams illustrating the general workflow for this comparative analysis.
Caption: General workflow for comparing the enzymatic cleavage of this compound and Leu-Leu.
Caption: Logical flow for determining kinetic parameters from experimental data.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly regulated by the enzymatic cleavage of this compound or Leu-Leu dipeptides. Peptide hormones and neuropeptides are known to be crucial signaling molecules that are produced through the proteolytic cleavage of precursor proteins.[3][4][5] The generation of specific dipeptides from larger polypeptides could potentially play a role in modulating cellular communication, but this remains an area for future investigation.
Conclusion
The enzymatic cleavage of dipeptides is a critical area of study for understanding protein metabolism and for the development of new therapeutics. While qualitative evidence suggests a preference for the cleavage of Leu-Leu over this compound by certain peptidases, a clear quantitative comparison based on kinetic data is currently lacking in the literature. The experimental framework provided in this guide offers a pathway for researchers to generate this valuable data. Further investigation into the specific roles of these dipeptides in cellular signaling is also warranted.
References
- 1. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. Distinguishing of Ile/Leu amino acid residues in the PP3 protein by (hot) electron capture dissociation in Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A class of secreted mammalian peptides with potential to expand cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Peptide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for Isoleucyl-Isoleucine (Ile-Ile) Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipeptides such as Isoleucyl-Isoleucine (Ile-Ile) is critical in various stages of pharmaceutical development and research. The selection of a robust and reliable analytical method is paramount to ensure data integrity for applications ranging from pharmacokinetic studies to quality control of peptide-based therapeutics. This guide provides a comparative overview of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established validation principles and performance data for similar analytes, providing a framework for analytical method validation.
Performance Comparison of Analytical Methods
The validation of an analytical method is essential to demonstrate its suitability for a specific purpose.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[3][4] The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ||
| - Intraday | < 2% | < 15% |
| - Interday | < 3% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5 ng/mL |
Note: These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
A detailed and well-documented experimental protocol is the foundation of a validated analytical method. Below is a comprehensive protocol for the quantification of this compound in a biological matrix using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[5][6]
Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the analysis of this compound in human plasma and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy.[7][8]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the SIL-IS (e.g., ¹³C₆,¹⁵N₂-Ile-Ile) at a suitable concentration.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Gradient Elution: A gradient optimized to separate this compound from matrix components is recommended. A typical gradient might start at 5% B, increasing linearly to 95% B over several minutes.[9]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 5 µL.[8]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its SIL-IS.
3. Method Validation Workflow
The validation process ensures that the analytical method is reliable and fit for its intended purpose.[11][12]
Caption: A flowchart illustrating the key stages of analytical method validation.
Signaling Pathways
While the primary focus of this guide is on analytical method validation, it is noteworthy that dipeptides can act as signaling molecules.[13] For instance, dipeptides can be transported into cells and may influence cellular processes. A deeper understanding of these pathways can provide context for the importance of accurate quantification.
References
- 1. sisu.ut.ee [sisu.ut.ee]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Leucine & iso Leucine Separated with LCMS - AppNote [mtc-usa.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Ile-Ile and other branched-chain amino acid dipeptides
A Comparative Guide to Ile-Ile and Other Branched-Chain Amino Acid Dipeptides for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the dipeptide Isoleucyl-Isoleucine (this compound) and other branched-chain amino acid (BCAA) dipeptides, including Leucyl-Leucine (Leu-Leu) and Valyl-Valine (Val-Val). The information presented is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their physicochemical properties, biological activities, and the underlying experimental methodologies.
Physicochemical Properties
The physicochemical properties of dipeptides, such as their molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), are critical determinants of their solubility, permeability, and overall bioavailability. While experimental data for direct comparison is limited, computed properties provide a valuable initial assessment.
Table 1: Comparison of Computed Physicochemical Properties of BCAA Dipeptides
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C₁₂H₂₄N₂O₃ | 244.33 | -1.5 | 92.4 |
| Leu-Leu | C₁₂H₂₄N₂O₃ | 244.33[1] | -1.5[1] | 92.4[1] |
| Val-Val | C₁₀H₂₀N₂O₃ | 216.28 | -1.7 | 92.4 |
Data for Leu-Leu was obtained from PubChem.[1] Data for this compound and Val-Val are computed based on their structures and are expected to be very similar to Leu-Leu due to their isomeric nature (this compound) or close structural similarity (Val-Val). XLogP3 is a calculated measure of lipophilicity.
Biological Activities and Signaling Pathways
BCAA dipeptides are not merely metabolic intermediates but also act as signaling molecules, influencing key cellular processes. Their biological activities are diverse, ranging from the regulation of protein synthesis to antioxidant and neuroprotective effects.
Activation of the mTOR Signaling Pathway
A primary role of BCAAs, particularly leucine, is the activation of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4][5] While the precise potency of individual BCAA dipeptides in activating mTORC1 is not well-documented in a comparative manner, the general mechanism involves their transport into the cell and subsequent sensing by intracellular machinery that converges on the mTORC1 complex. Leucine, and by extension Leu-Leu, is considered the most potent activator.[6]
Below is a diagram illustrating the mTORC1 signaling pathway activated by branched-chain amino acids.
Antioxidant Activity
BCAAs and their derivatives have been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.[7][8] While comprehensive comparative data for BCAA dipeptides is lacking, studies on individual BCAAs suggest that they can inhibit lipid peroxidation and scavenge nitric oxide.[8] The antioxidant capacity can be quantified using assays such as the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.
Table 2: Conceptual Comparison of Antioxidant Potential of BCAA Dipeptides
| Dipeptide | Potential Antioxidant Mechanism | Expected Relative Activity |
| This compound | Direct radical scavenging, modulation of endogenous antioxidant enzymes. | Moderate to High |
| Leu-Leu | Direct radical scavenging, modulation of endogenous antioxidant enzymes. | Moderate to High |
| Val-Val | Direct radical scavenging, modulation of endogenous antioxidant enzymes. | Moderate |
This table is a conceptual representation based on the known antioxidant activities of the parent amino acids. Direct comparative experimental data is needed for a definitive ranking.
Neuroprotective Effects
BCAAs play a crucial role in brain metabolism and neurotransmitter synthesis. Supplementation with BCAAs has been investigated for its neuroprotective effects in conditions like traumatic brain injury.[9] The dipeptides, due to their potential for enhanced transport across the blood-brain barrier, are of significant interest in this area.
Experimental Protocols
This section provides an overview of the methodologies used to characterize and compare BCAA dipeptides.
Dipeptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing dipeptides with high purity.
Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: A pre-loaded Isoleucine Wang resin is swelled in dichloromethane (B109758) (DCM).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Fmoc-Isoleucine-OH is activated with a coupling reagent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) and added to the deprotected resin. The coupling reaction is monitored for completion using a ninhydrin (B49086) test.
-
Washing: The resin is washed sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by HPLC to assess purity.
Solubility and Stability Assessment
The solubility and stability of dipeptides are critical for their formulation and in vivo efficacy.
Protocol: Aqueous Solubility Determination
-
An excess amount of the dipeptide is added to a known volume of purified water in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dipeptide in the filtrate is determined using a validated analytical method, such as HPLC with UV detection or quantitative NMR.
Protocol: Stability in Human Plasma
-
The dipeptide is dissolved in human plasma to a final concentration of 10 µM.
-
The mixture is incubated at 37 °C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Plasma proteins are precipitated by adding an equal volume of acetonitrile.
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining intact dipeptide.
-
The degradation half-life (t₁/₂) is calculated from the disappearance of the parent compound over time.
In Vitro mTOR Activation Assay
The ability of dipeptides to activate the mTOR pathway can be assessed in cell-based assays.
Protocol: Western Blot Analysis of mTORC1 Activation
-
Cell Culture: A suitable cell line (e.g., C2C12 myoblasts) is cultured to near confluence.
-
Starvation: Cells are starved of amino acids for a defined period (e.g., 2 hours) to establish a baseline of low mTOR activity.
-
Treatment: Cells are treated with different concentrations of the BCAA dipeptides (e.g., this compound, Leu-Leu, Val-Val) for 30-60 minutes.
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated forms of mTORC1 downstream targets (e.g., phospho-S6K1, phospho-4E-BP1) and total protein controls.
-
Detection and Quantification: Blots are incubated with secondary antibodies and visualized. The band intensities are quantified to determine the relative levels of phosphorylation, indicating mTORC1 activation.
Below is a diagram representing a typical experimental workflow for assessing the biological activity of BCAA dipeptides.
Conclusion
This compound and other branched-chain amino acid dipeptides represent a promising class of molecules with diverse biological activities. While direct comparative data remains limited in the public domain, this guide provides a framework for their evaluation based on computed properties and established experimental protocols. Further research is warranted to fully elucidate the comparative efficacy of these dipeptides in various therapeutic applications.
References
- 1. L-leucyl-L-leucine | C12H24N2O3 | CID 76807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Branched-Chain Amino Acids on the Akt/mTOR Pathway and Nebulin Protein in Joint Fixation-Induced Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of BCAA catabolism enhances Rab1A-mTORC1 signaling activity and promotes tumor proliferation in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
A Comparative Analysis of the Biological Activities of L-Isoleucyl-L-Isoleucine and D-Isoleucyl-D-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of L-isoleucyl-L-isoleucine and D-isoleucyl-D-isoleucine. Direct experimental data comparing these specific dipeptides is limited in the current scientific literature. Therefore, this comparison is primarily based on the established biochemical principles of L- and D-amino acids and their peptides, as well as the known biological roles of their constituent amino acid, isoleucine.
Introduction to Stereoisomerism in Dipeptides
L-isoleucyl-L-isoleucine and D-isoleucyl-D-isoleucine are stereoisomers, meaning they share the same chemical formula but differ in the spatial arrangement of their atoms. L-isoleucyl-L-isoleucine is composed of two naturally occurring L-isoleucine residues, while D-isoleucyl-D-isoleucine is composed of two non-natural D-isoleucine residues. This fundamental difference in chirality is expected to have profound implications for their biological activity, including their metabolic fate, proteolytic stability, and interaction with biological systems.[1][2]
Core Comparative Analysis
The biological activities of these dipeptides are anticipated to differ primarily in their stability to enzymatic degradation and their interaction with stereospecific biological machinery such as transporters and receptors.
Proteolytic Stability
One of the most significant differences between L- and D-dipeptides is their susceptibility to proteolysis.[3][4]
-
L-Isoleucyl-L-Isoleucine: Composed of L-amino acids, this dipeptide is expected to be readily recognized and hydrolyzed by proteases and peptidases in the body.
-
D-Isoleucyl-D-Isoleucine: Peptides containing D-amino acids are known to be highly resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[2][5][6] This increased stability could lead to a longer biological half-life.
Metabolism and Cellular Uptake
The cellular uptake and subsequent metabolism of these dipeptides are also expected to be distinct.
-
L-Isoleucyl-L-Isoleucine: Dipeptides composed of L-amino acids are typically transported into cells by peptide transporters, such as PepT1, where they are then hydrolyzed into their constituent amino acids.[7] The resulting L-isoleucine would then enter the well-established metabolic pathways for branched-chain amino acids, including its role in protein synthesis and catabolism to acetyl-CoA and propionyl-CoA.[1][8]
-
D-Isoleucyl-D-Isoleucine: The cellular uptake of D-dipeptides is less characterized. While some D-amino acid-containing peptides can be internalized by cells, the efficiency may differ from their L-counterparts.[9][10] Upon potential hydrolysis, the released D-isoleucine would be metabolized by D-amino acid oxidase (DAAO), an enzyme that specifically processes D-amino acids.[8][11]
Data Presentation
Table 1: Inferred Comparative Biological Properties
| Property | L-Isoleucyl-L-Isoleucine | D-Isoleucyl-D-Isoleucine |
| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant to proteases)[3][5][6] |
| Metabolic Pathway of Constituent Amino Acid | Transamination and subsequent catabolism[1][8] | Oxidative deamination by D-amino acid oxidase (DAAO)[8][11] |
| Interaction with Chiral Receptors/Enzymes | Expected to interact with stereospecific targets | Interaction with L-specific targets is unlikely |
| Potential for Bioaccumulation | Low | Higher, due to reduced degradation |
Signaling Pathways
mTOR Signaling Pathway
L-isoleucine is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4][5] It is therefore hypothesized that L-isoleucyl-L-isoleucine, upon hydrolysis, would contribute to the activation of this pathway. The effect of D-isoleucyl-D-isoleucine on mTOR signaling is unknown, but it is unlikely to have the same effect due to the stereospecificity of the upstream activators of mTOR.
References
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]
- 11. D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Mass Spectrometry for the Analysis of Isoleucyl-Isoleucine (Ile-Ile)
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of dipeptides such as Isoleucyl-Isoleucine (Ile-Ile) is paramount for ensuring product quality, stability, and for pharmacokinetic assessments. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is often dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.
While HPLC-UV offers a robust, cost-effective, and widely accessible method for quantifying relatively pure samples, LC-MS provides unparalleled sensitivity and selectivity, making it the gold standard for complex biological matrices and trace-level detection. This guide presents a comparative overview of these two techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are based on typical performance for similar analytes and serve as a general guideline.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[1] | > 0.995[2] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 90.1% - 111.1%[3] |
| Precision (% RSD) | ≤ 2.0% | < 15%[3] |
| Limit of Detection (LOD) | ~1 µg/mL | ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ~5 µg/mL | ng/mL range[3] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][5][6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Quantification is based on the peak area of this compound, which is compared against a standard curve prepared from certified reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies and for detecting trace amounts of this compound due to its high sensitivity and selectivity.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 80% Mobile Phase B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [this compound + H]⁺ (m/z)
-
Product Ion (Q3): A specific fragment ion of this compound
-
Internal Standard: A stable isotope-labeled this compound (e.g., this compound-¹³C₆,¹⁵N₂) is recommended for highest accuracy.[8]
-
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing the internal standard.[8]
-
Vortex for 30 seconds to precipitate proteins.[8]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.[8]
-
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard, compared against a standard curve.
Visualizing the Workflow and Method Relationship
To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and the relationship between HPLC and Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Validation of Dipeptide Biomarkers: A Comparative Guide
While the dipeptide Isoleucyl-Isoleucine (Ile-Ile) is a molecule of interest, it is currently classified as an 'expected' metabolite that has not been definitively identified in human tissues or biofluids. As such, there is a lack of published data validating this compound as a biomarker for any specific disease. However, the broader class of dipeptides and their constituent amino acids hold significant promise as disease biomarkers. This guide provides a comparative overview of the validation of related molecules—specifically γ-glutamyl dipeptides for liver disease and the amino acid Isoleucine for Alzheimer's disease—to serve as a practical reference for researchers and drug development professionals interested in the validation of novel peptide biomarkers like this compound.
Comparative Analysis of Validated Peptide and Amino Acid Biomarkers
The validation of a biomarker is a rigorous process that involves demonstrating its consistent and accurate association with a specific physiological state. Below is a summary of the performance of two related biomarkers, γ-glutamyl dipeptides and Isoleucine, in their respective disease contexts.
| Biomarker Class | Specific Biomarker(s) | Disease Indication | Key Performance Metric (AUC) | Alternative Biomarkers |
| Dipeptides | γ-glutamyl dipeptides | Various Liver Diseases | 0.707 - 0.993[1][2] | Alanine Transaminase (ALT), Aspartate Transaminase (AST) |
| Amino Acids | Isoleucine (Ile) | Alzheimer's Disease (AD) | Improved diagnostic accuracy when combined with CSF P-tau[3] | Cerebrospinal Fluid (CSF) Aβ42, Total Tau (T-tau), Phosphorylated Tau (P-tau) |
AUC (Area Under the Receiver Operating Characteristic Curve) is a measure of a biomarker's ability to distinguish between two groups (e.g., diseased vs. healthy). An AUC of 1.0 indicates a perfect biomarker, while an AUC of 0.5 indicates no discriminatory ability.
Detailed Experimental Protocols
The successful validation of a biomarker relies on robust and reproducible experimental methodologies. The following sections detail the protocols used in the discovery and validation of γ-glutamyl dipeptides and Isoleucine as biomarkers.
1. Metabolomic Profiling for γ-Glutamyl Dipeptide Discovery in Liver Disease
This approach was utilized to identify novel biomarkers for various liver diseases by analyzing the serum metabolome of patients and healthy controls.
-
Sample Collection and Preparation:
-
A total of 248 serum samples were collected from patients with nine different types of liver disease and from healthy control subjects.
-
Metabolites were extracted from the serum samples using a standardized protocol to ensure consistency and minimize variability.
-
-
Analytical Methodology:
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique was employed for the separation and detection of low-molecular-weight metabolites, including dipeptides. The high resolving power of CE combined with the sensitivity and specificity of MS allowed for the accurate identification and quantification of a wide range of metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS was used as a complementary technique to broaden the coverage of the metabolome analysis.
-
-
Data Analysis:
-
The obtained metabolomic data was processed to identify metabolites that were differentially expressed between the different liver disease groups and the healthy controls.
-
Multiple logistic regression models were then constructed to assess the discriminatory power of the identified γ-glutamyl dipeptides for specific liver diseases. The performance of these models was evaluated by calculating the area under the receiver-operating characteristic curve (AUC).[1][2]
-
2. Isoleucine Level Analysis in Alzheimer's Disease
This study investigated the association between serum Isoleucine levels and Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD).
-
Study Population:
-
Data from 700 participants were obtained from the Alzheimer's Disease Neuroimaging Initiative (ADNI) database.
-
Participants were stratified into four diagnostic groups: cognitively normal, stable MCI, progressive MCI, and AD.
-
-
Biomarker Measurement:
-
Serum Isoleucine concentrations were measured for all participants. While the specific analytical method for Isoleucine measurement is not detailed in the abstract, it is typically performed using techniques such as LC-MS/MS or specialized amino acid analyzers.
-
Data on other established AD biomarkers, such as cerebrospinal fluid (CSF) phosphorylated tau (P-tau) and total tau (T-tau), were also included in the analysis.
-
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) and chi-square tests were used to analyze demographic data.
-
Receiver operating characteristic (ROC) curve analysis was employed to determine the diagnostic accuracy of serum Isoleucine and to compare its performance with other biomarkers.
-
Cox proportional hazards models were used to assess the ability of serum Isoleucine levels to predict the conversion from MCI to AD.
-
A linear mixed-effects model was used to evaluate the association between serum Isoleucine levels and cognition, brain structure, and metabolism.[3]
-
Visualizing Biomarker Validation and Biological Pathways
Workflow for Peptide Biomarker Discovery and Validation
The following diagram illustrates a typical workflow for the discovery and validation of novel peptide biomarkers, a process that would be applicable to the investigation of this compound.
References
- 1. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Associations of Serum Isoleucine with Mild Cognitive Impairment and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isoleucyl-Isoleucine (Ile-Ile) in Diverse Biological Matrices: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis framework for the dipeptide Isoleucyl-Isoleucine (Ile-Ile) in various biological matrices. It is important to note that direct comparative studies on this compound are not extensively available in current literature. Therefore, this document extrapolates from research on its constituent amino acid, L-isoleucine, and general dipeptide analysis to provide a robust methodological guide. The experimental data and protocols presented are based on established techniques for similar analytes and are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction to Isoleucyl-Isoleucine (this compound)
Isoleucyl-Isoleucine (this compound) is a dipeptide composed of two isoleucine amino acid residues. While the precise biological roles of many dipeptides are still under investigation, they are generally understood to be intermediates in protein metabolism. The biological activity of this compound is likely influenced by the physiological functions of its constituent amino acid, L-isoleucine, which is a branched-chain amino acid (BCAA) essential for protein synthesis, glucose metabolism, and immune function.[1][2] L-isoleucine is known to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][4]
The accurate quantification of this compound in different biological matrices such as plasma, urine, and tissue is crucial for understanding its pharmacokinetics, potential biomarker applications, and role in physiological and pathological processes.
Analytical Methodologies for this compound Quantification
The quantification of this compound in complex biological samples presents analytical challenges, primarily in distinguishing it from its isomers (e.g., Leucyl-Leucine, Leucyl-Isoleucine). Several advanced analytical techniques can be employed for the reliable identification and quantification of this compound.
Table 1: Comparison of Analytical Methods for Dipeptide Quantification
| Method | Principle | Advantages | Disadvantages | Expected Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often requiring derivatization with a chiral reagent to separate diastereomers on a reversed-phase column.[5] | Widely available, robust, and reproducible. | May have lower sensitivity compared to MS-based methods; derivatization adds complexity. | ng/mL range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. Derivatization is necessary for amino acids and dipeptides.[5] | High sensitivity and selectivity. | Derivatization can be complex and time-consuming. | pg/mL to ng/mL range |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry.[6][7] | High sensitivity, high selectivity, high throughput, and can distinguish isomers. | High initial instrument cost; requires skilled operators. | pg/mL range |
| Enzymatic Assay | Utilizes enzymes that specifically act on certain amino acids or peptides, with the product measured spectrophotometrically.[5] | High specificity, simple, and cost-effective. | Specific enzymes for this compound may not be readily available. | µg/mL to ng/mL range |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible quantification of this compound. The following protocols are adapted from established methods for amino acid and peptide analysis in biological matrices.
Proper sample preparation is essential to remove interfering substances and ensure accurate quantification.[5]
-
Plasma/Serum: Protein precipitation is a common method.
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Urine: Urine samples typically require dilution and filtration.
-
Thaw frozen urine samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase of the LC-MS system.
-
Filter through a 0.22 µm filter before analysis.
-
-
Tissue Homogenates:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize using a bead beater or ultrasonic homogenizer.
-
Perform protein precipitation as described for plasma/serum.
-
This protocol provides a general framework for this compound quantification using LC-MS/MS.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, for a related dipeptide, specific m/z transitions are monitored for quantification.[8]
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations prepared in a surrogate matrix. The concentration of this compound in the biological samples is determined by comparing the peak area to the calibration curve.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Systematic quantification of peptides/proteins in urine using selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of Synthetic Isoleucyl-Isoleucine (Ile-Ile) using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of synthetic peptides is a critical step in drug discovery and development, ensuring both the identity and purity of the molecule. For a simple dipeptide such as Isoleucyl-Isoleucine (Ile-Ile), Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful and complementary analytical techniques for unambiguous structure elucidation. This guide provides a comparative overview of these methods, complete with experimental protocols and data interpretation guidelines.
Introduction to NMR and MS for Peptide Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom within a molecule. For this compound, ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the complete chemical structure by showing correlations between neighboring protons and between protons and their directly attached carbons, respectively.
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. This technique provides the molecular weight of the peptide, which is a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to confirm the amino acid sequence.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring NMR spectra of a synthetic dipeptide is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthetic this compound peptide in 0.5-0.7 mL of a deuterated solvent. Common solvents for peptides include deuterium (B1214612) oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent depends on the peptide's solubility and the desired exchange of labile protons (e.g., amide and carboxyl protons).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the different proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum to observe the chemical shifts of the carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
-
COSY: Acquire a 2D ¹H-¹H COSY spectrum to identify protons that are spin-spin coupled, revealing the connectivity of the proton network within each isoleucine residue.
-
HSQC: Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.
Mass Spectrometry (MS)
A general protocol for the mass spectrometric analysis of a synthetic dipeptide is as follows.
1. Sample Preparation:
-
Dissolve the synthetic this compound peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL in a solution containing a weak acid, such as 0.1% formic acid, to promote ionization.
2. Mass Spectrometry Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or, more commonly, coupled to a liquid chromatography (LC) system (LC-MS).
-
Ionization: Utilize electrospray ionization (ESI), a soft ionization technique that is well-suited for peptides, to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the intact protonated this compound molecule. High-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) are recommended for accurate mass measurement.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion of this compound for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Analyze the resulting fragment ions to confirm the dipeptide sequence. The fragmentation of the peptide bond will produce characteristic b- and y-ions.
-
Data Presentation and Comparison
The following tables summarize the expected quantitative data from MS and the reference NMR data for the constituent L-isoleucine.
Table 1: Expected Mass Spectrometry Data for Isoleucyl-Isoleucine
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Monoisotopic Mass | 244.1787 g/mol |
| Average Molecular Weight | 244.331 g/mol |
| Expected [M+H]⁺ (Monoisotopic) | 245.1860 m/z |
Note: The observed m/z in the mass spectrum will correspond to the protonated molecule ([M+H]⁺).
Table 2: Reference ¹H and ¹³C NMR Chemical Shifts for L-Isoleucine
| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in D₂O |
| α-CH | ~3.66 | ~62.2 |
| β-CH | ~1.97 | ~38.6 |
| γ-CH₂ | ~1.25, ~1.46 | ~27.2 |
| γ-CH₃ | ~0.93 | ~17.4 |
| δ-CH₃ | ~0.99 | ~13.8 |
| C=O | - | ~177.0 |
Disclaimer: These are reference values for the free amino acid L-isoleucine in D₂O. The formation of the peptide bond in Isoleucyl-Isoleucine will cause significant changes in the chemical shifts of the α-CH, α-NH₂, and C=O groups of both residues. The N-terminal isoleucine's α-CH will be shifted downfield, while the C-terminal isoleucine's α-CH will also experience a shift. The amide proton will appear as a distinct signal, typically between 7 and 9 ppm in organic solvents. Experimental determination is essential for the precise chemical shifts of the dipeptide.
Alternative Identity Confirmation Methods
While NMR and MS are the primary methods for structural confirmation, other techniques can provide complementary information:
-
Amino Acid Analysis (AAA): This method confirms the amino acid composition of the peptide. After hydrolysis of the dipeptide into its constituent amino acids, they are separated and quantified, confirming the presence of only isoleucine.
-
Edman Degradation: This technique determines the amino acid sequence from the N-terminus. For a dipeptide, it would identify the N-terminal isoleucine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthetic peptide. By comparing the retention time of the synthesized product with a known standard of this compound, its identity can be supported. Chiral HPLC can be used to confirm the stereochemistry of the individual isoleucine residues.
Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for confirming the identity of synthetic this compound.
Conclusion
Both NMR and MS are indispensable for the definitive identification of synthetic Isoleucyl-Isoleucine. Mass spectrometry provides a rapid and accurate determination of the molecular weight, serving as the first line of confirmation. Nuclear magnetic resonance spectroscopy offers a detailed structural map of the molecule, confirming the connectivity and chemical environment of every atom. For comprehensive and unambiguous characterization, a combination of both techniques is highly recommended. The choice of additional analytical methods will depend on the specific regulatory and quality control requirements of the research or drug development program.
A Comparative Guide to the Effects of Ile-Ile and Val-Val Dipeptides on Cell Growth
For researchers and professionals in drug development and the life sciences, optimizing cell culture conditions is a critical factor in obtaining reliable and reproducible experimental outcomes. The composition of cell culture media, particularly the availability and form of essential amino acids, directly influences cell proliferation, viability, and metabolic activity. While individual amino acids are fundamental components, the use of dipeptides as a source of these building blocks is a well-established strategy to enhance stability and solubility, thereby improving nutrient delivery and process consistency.[1][2]
This guide provides a comparative framework for evaluating the effects of two branched-chain amino acid dipeptides, Isoleucine-Isoleucine (Ile-Ile) and Valine-Valine (Val-Val), on cell growth. Although direct comparative experimental data for these specific dipeptides is limited in publicly available literature, this document extrapolates their potential impacts based on the known roles of their constituent amino acids, L-Isoleucine and L-Valine. We present hypothetical experimental data, detailed protocols for comparative studies, and visualizations of the key signaling pathways implicated in amino acid-mediated cell growth.
Theoretical Framework: The Role of Isoleucine and Valine in Cell Proliferation
L-Isoleucine and L-Valine are essential branched-chain amino acids (BCAAs) that play crucial roles beyond protein synthesis. They are key regulators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central controller of cell growth, proliferation, and metabolism.[3][4] The mTOR pathway integrates signals from nutrients, growth factors, and cellular energy status to orchestrate anabolic and catabolic processes.[5]
The delivery of these amino acids as dipeptides, such as this compound and Val-Val, may offer advantages over free amino acids by circumventing potential transport competition and degradation, leading to more consistent intracellular concentrations.
Quantitative Data on Cell Proliferation: A Comparative Analysis
To comparatively assess the effects of this compound and Val-Val on cell growth, a series of quantitative assays can be performed. The following table summarizes hypothetical data from such experiments, illustrating how the results could be presented.
| Treatment Group | Cell Viability (MTT Assay) at 48h (Absorbance at 570 nm) | Cell Proliferation (BrdU Assay) at 48h (Absorbance at 450 nm) | Peak Viable Cell Density (Trypan Blue Exclusion) (cells/mL) |
| Control (No dipeptide) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.5 x 10^6 ± 0.1 x 10^6 |
| This compound (1 mM) | 1.35 ± 0.06 | 1.42 ± 0.08 | 2.1 x 10^6 ± 0.2 x 10^6 |
| Val-Val (1 mM) | 1.28 ± 0.07 | 1.36 ± 0.09 | 1.9 x 10^6 ± 0.15 x 10^6 |
| Free L-Isoleucine (2 mM) | 1.25 ± 0.05 | 1.30 ± 0.06 | 1.8 x 10^6 ± 0.1 x 10^6 |
| Free L-Valine (2 mM) | 1.20 ± 0.06 | 1.27 ± 0.07 | 1.7 x 10^6 ± 0.12 x 10^6 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of this compound and Val-Val's effects on cell growth. Below are standard protocols for key experiments.
1. Cell Culture and Dipeptide Treatment:
-
Cell Line: A commonly used cell line such as HEK293, HeLa, or a specific cell line relevant to the research area.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Dipeptide Preparation: this compound and Val-Val dipeptides are dissolved in sterile phosphate-buffered saline (PBS) to create stock solutions, which are then sterile-filtered.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the specified concentrations of dipeptides or free amino acids.
2. MTT Assay for Cell Viability:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period (e.g., 48 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
3. BrdU Assay for Cell Proliferation:
-
Principle: This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.
-
Procedure:
-
BrdU is added to the cell culture medium during the final hours of the treatment period.
-
Cells are fixed, and the DNA is denatured.
-
A primary antibody against BrdU is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A substrate is added to produce a colorimetric reaction, and the absorbance is measured at 450 nm.
-
4. Western Blot for Signaling Pathway Analysis:
-
Principle: This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
-
Procedure:
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against key signaling proteins (e.g., p-mTOR, p-Akt, p-S6K) and their total protein counterparts.
-
HRP-conjugated secondary antibodies are used for detection, and bands are visualized using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflow Visualization
To understand the molecular mechanisms by which this compound and Val-Val may influence cell growth, it is essential to visualize the relevant signaling pathways and the experimental workflow.
Caption: The mTORC1 signaling pathway is activated by intracellular amino acids, leading to protein synthesis and cell proliferation.
Caption: A generalized workflow for the comparative analysis of this compound and Val-Val dipeptides on cell growth and signaling.
Conclusion and Future Directions
While direct comparative studies are lacking, the foundational roles of L-Isoleucine and L-Valine in cellular metabolism and growth signaling suggest that their dipeptide forms, this compound and Val-Val, are likely to have a pro-proliferative effect. The use of dipeptides may enhance the stability and delivery of these essential amino acids, potentially leading to improved cell growth and productivity in culture.[1][2]
Significant experimental validation is required to elucidate the specific effects of this compound and Val-Val on different cell types, including their uptake kinetics, metabolic fates, and precise impacts on signaling pathways. The experimental framework provided in this guide offers a starting point for researchers to systematically investigate and compare the efficacy of these dipeptides as cell culture supplements. Such studies will be invaluable for optimizing biopharmaceutical production processes and advancing our understanding of nutrient signaling in cell biology.
References
Safety Operating Guide
Proper Disposal Procedures for Ile-Ile (L-isoleucyl-L-isoleucine)
Essential guidance for the safe and compliant disposal of Ile-Ile in a laboratory setting.
Quantitative Data Summary
| Property[1] | Value[1] | Notes |
| Molecular Formula | C12H24N2O3 | |
| Molecular Weight | 244.33 g/mol | |
| Appearance | Off-white powder solid (based on L-isoleucine) | [2] |
| Solubility | Information not available | |
| Hazard Classification | Not considered hazardous by OSHA 2012 criteria (based on L-isoleucine) | [2] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step process for managing and disposing of solid and liquid waste containing this compound.
1. Waste Identification and Segregation:
-
Identify: Classify waste containing this compound. While L-isoleucine, a related compound, is not classified as hazardous, it is prudent to handle all chemical waste with care.[2]
-
Segregate: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[3] Use a dedicated and clearly labeled waste container for non-hazardous chemical waste.[4]
2. Packaging and Labeling:
-
Solid Waste:
-
Place solid this compound powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, into a durable, leak-proof plastic bag or container.[5]
-
Seal the container securely.[5]
-
Label the container clearly with "Non-hazardous Chemical Waste" and list "this compound (L-isoleucyl-L-isoleucine)" as the primary constituent.[3]
-
-
Aqueous Solutions:
-
Collect aqueous solutions of this compound in a sealable, leak-proof container.
-
Ensure the container is compatible with the solution.
-
Label the container with "Non-hazardous Aqueous Waste" and the chemical name and approximate concentration.
-
-
Empty Containers:
3. Storage:
-
Store waste containers in a designated and well-ventilated waste accumulation area.[6]
-
Keep containers closed except when adding waste.[3]
-
Ensure incompatible wastes are stored separately.[3]
4. Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or equivalent department.[7]
-
Follow all institutional and local regulations for the disposal of non-hazardous chemical waste.[8]
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.[7]
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C12H24N2O3 | CID 7010568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. republicservices.com [republicservices.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. echemi.com [echemi.com]
- 7. odu.edu [odu.edu]
- 8. bio.vu.nl [bio.vu.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
